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Core Science & Biosynthesis

Foundational

Spectroscopic Data of 4-(3-Amino-pyrazol-1-yl)-benzonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(3-Amino-pyrazol-1-yl)-benzonitrile. This molecule is of significant interest to researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(3-Amino-pyrazol-1-yl)-benzonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its pyrazole and benzonitrile moieties, which are common pharmacophores in various therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic and structural properties, which are critical for structure-activity relationship (SAR) studies.

This guide is structured to provide not just the spectral data, but also the underlying scientific rationale for the observed spectroscopic behavior. It is designed to be a practical resource for researchers, offering detailed interpretations, standardized experimental protocols, and a logical workflow for the spectroscopic analysis of this and structurally related compounds.

Molecular Structure and Key Spectroscopic Features

4-(3-Amino-pyrazol-1-yl)-benzonitrile possesses a molecular formula of C₁₀H₈N₄ and a monoisotopic mass of 184.07 g/mol . The structure features a 3-aminopyrazole ring linked via a nitrogen atom to a para-substituted benzonitrile ring. This arrangement gives rise to a unique electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(3-Amino-pyrazol-1-yl)-benzonitrile, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 8.60d, J ≈ 2.5 Hz1HPyrazole H-5
2~ 7.95d, J ≈ 8.8 Hz2HBenzonitrile H-3', H-5'
3~ 7.85d, J ≈ 8.8 Hz2HBenzonitrile H-2', H-6'
4~ 6.00d, J ≈ 2.5 Hz1HPyrazole H-4
5~ 5.50br s2H-NH₂

Interpretation and Rationale:

  • Pyrazole Protons (H-5 and H-4): The pyrazole ring protons are expected to appear as doublets due to their coupling to each other. H-5 is anticipated to be the most downfield of the pyrazole protons due to its proximity to the benzonitrile ring and the deshielding effect of the pyrazole nitrogen atoms. H-4, being adjacent to the amino group, will be more shielded and thus appear at a higher field.

  • Benzonitrile Protons (H-2'/H-6' and H-3'/H-5'): The protons on the benzonitrile ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-3' and H-5') are expected to be more deshielded and appear further downfield compared to the protons ortho to the pyrazole substituent (H-2' and H-6').

  • Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

SignalChemical Shift (δ, ppm)Assignment
1~ 158.0Pyrazole C-3
2~ 142.0Pyrazole C-5
3~ 140.0Benzonitrile C-1'
4~ 134.0Benzonitrile C-2', C-6'
5~ 121.0Benzonitrile C-3', C-5'
6~ 118.5Cyano (-C≡N)
7~ 110.0Benzonitrile C-4'
8~ 95.0Pyrazole C-4

Interpretation and Rationale:

  • Pyrazole Carbons: The carbon atom bearing the amino group (C-3) is expected to be the most downfield in the pyrazole ring. C-5 will also be significantly downfield due to its position between two nitrogen atoms. C-4 will be the most upfield of the pyrazole carbons.

  • Benzonitrile Carbons: The quaternary carbon attached to the pyrazole ring (C-1') and the carbon of the nitrile group (-C≡N) will have distinct chemical shifts. The carbon attached to the nitrile group (C-4') is expected to be relatively upfield for a quaternary aromatic carbon. The remaining aromatic carbons will show two signals corresponding to the ortho and meta positions relative to the pyrazole substituent.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-10 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Spectral Width: 0-160 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretching (asymmetric and symmetric) of -NH₂
3150 - 3100MediumC-H stretching (aromatic and pyrazole)
2225 - 2215Strong, SharpC≡N stretching of nitrile
1630 - 1600StrongC=N and C=C stretching (pyrazole and aromatic rings)
1550 - 1450MediumN-H bending of -NH₂
850 - 800Strongpara-disubstituted benzene C-H out-of-plane bending

Interpretation and Rationale:

  • N-H Stretching: The presence of two distinct sharp bands in the region of 3450-3300 cm⁻¹ is a clear indication of the primary amino group (-NH₂).

  • C≡N Stretching: A strong, sharp absorption band around 2220 cm⁻¹ is characteristic of the nitrile functional group. The conjugation with the aromatic ring slightly lowers this frequency from that of an aliphatic nitrile.

  • C=N and C=C Stretching: The absorptions in the 1630-1600 cm⁻¹ region are due to the stretching vibrations of the double bonds within the pyrazole and benzene rings.

  • N-H Bending: The bending vibration of the N-H bonds in the amino group is expected in the 1550-1450 cm⁻¹ region.

  • C-H Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane bending of C-H bonds in a para-disubstituted benzene ring.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 4-(3-Amino-pyrazol-1-yl)-benzonitrile with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted Relative IntensityAssignment
184High[M]⁺ (Molecular Ion)
157Medium[M - HCN]⁺
129Medium[M - HCN - N₂]⁺ or [C₈H₅N]⁺
102High[C₇H₄N]⁺ (Benzonitrile fragment)

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 184, corresponding to the molecular weight of 4-(3-Amino-pyrazol-1-yl)-benzonitrile. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₈N₄).

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂. The benzonitrile moiety is relatively stable and is expected to be observed as a significant fragment ion at m/z 102.

Experimental Protocol for Mass Spectrometry:

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization).

  • Sample Introduction: The sample can be introduced directly via a solids probe or through a chromatographic system like GC-MS or LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Molecular_Structure cluster_pyrazole Pyrazole Ring cluster_benzonitrile Benzonitrile Ring N1 N1 C5 C5 N1->C5 C1_prime C1' N1->C1_prime N2 N2 N2->N1 C3 C3 C3->N2 NH2 NH₂ C4 C4 C4->C3 C5->C4 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime CN C≡N C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile. The predicted NMR, IR, and Mass Spectrometry data, based on established principles and analysis of analogous structures, offer a reliable reference for researchers. The detailed experimental protocols and logical workflows are designed to ensure the acquisition of high-quality data and its accurate interpretation. This technical guide serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

  • PubChem. 4-(3-amino-1h-pyrazol-1-yl)benzonitrile. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Der Pharma Chemica. (2016). Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

Exploratory

4-(3-Amino-pyrazol-1-yl)-benzonitrile CAS number and identifiers

An In-Depth Technical Guide: 4-(3-Amino-pyrazol-1-yl)-benzonitrile – Identifiers, Properties, and Synthetic Workflows Introduction & Strategic Context As a Senior Application Scientist navigating the complex landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 4-(3-Amino-pyrazol-1-yl)-benzonitrile – Identifiers, Properties, and Synthetic Workflows

Introduction & Strategic Context

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently encounter chemical building blocks that serve as the linchpin for novel drug discovery. One such critical intermediate is 4-(3-amino-pyrazol-1-yl)-benzonitrile . This compound strategically merges the bidentate hydrogen-bonding capacity of an aminopyrazole with the electron-withdrawing, hydrophobic nature of a benzonitrile group.

In modern medicinal chemistry, this specific scaffold is heavily utilized in the design of highly selective kinase inhibitors. It is particularly valuable for central nervous system (CNS) targets—such as Leucine-Rich Repeat Kinase 2 (LRRK2)—due to its low molecular weight and favorable brain-penetrant properties .

Part 1: Chemical Identification & Structural Descriptors

A persistent challenge in chemical sourcing and database mining is the disambiguation of positional isomers. While the 4-yl isomer (4-(3-Amino-1H-pyrazol-4-yl)benzonitrile) is widely cataloged commercially under CAS No. 1400644-75-8, the 1-yl isomer (our target) is uniquely identified by its PubChem CID and InChIKey . Ensuring you are working with the correct isomer is paramount; the vector of the benzonitrile group dictates the molecule's trajectory into a kinase's hydrophobic pocket, and an incorrect isomer will completely abrogate target binding.

Table 1: Core Identifiers and Quantitative Descriptors

Property / Identifier Value
IUPAC Name 4-(3-aminopyrazol-1-yl)benzonitrile
PubChem CID 42656760
Molecular Formula C10H8N4
Monoisotopic Mass 184.07489 Da
SMILES C1=CC(=CC=C1C#N)N2C=CC(=N2)N
InChIKey CYPOLFTXRQXMEN-UHFFFAOYSA-N
Predicted XlogP 1.3

| Predicted CCS ([M+H]+) | 140.1 Ų |

Part 2: Physicochemical Profiling & Causality in Drug Design

Why do we select this specific scaffold over other aniline or pyrazole derivatives? The causality lies directly in its physicochemical baseline:

  • Optimal Lipophilicity (XlogP = 1.3): For CNS-targeted therapeutics, maintaining a low molecular weight (<400 Da for the final drug) and an XlogP between 1 and 3 is critical for crossing the blood-brain barrier (BBB). This fragment provides a highly efficient starting point that leaves ample "lipophilic budget" for further elaboration.

  • Collision Cross Section (CCS): Advanced ion mobility mass spectrometry predicts a CCS of 140.1 Ų for the [M+H]+ adduct (m/z 185.08). Knowing this exact parameter is crucial for LC-IM-MS analytical validation during in vitro metabolic stability assays (e.g., hepatocyte clearance tracking) .

Part 3: Synthetic Methodology & Workflow

To synthesize 4-(3-amino-pyrazol-1-yl)-benzonitrile, we rely on a Nucleophilic Aromatic Substitution (S_NAr) rather than a Copper-catalyzed Ullmann C-N coupling .

Causality for Method Selection: The S_NAr approach is preferred here because the para-cyano group on the electrophile strongly activates the ring, allowing for operational simplicity and the complete avoidance of transition metal contamination—a critical regulatory requirement in late-stage pharmaceutical development.

Step-by-Step S_NAr Protocol:

  • Preparation: Charge a dry, nitrogen-flushed reaction vessel with 3-aminopyrazole (1.0 equiv) and 4-fluorobenzonitrile (1.1 equiv).

  • Solvent & Base Selection: Suspend the reactants in anhydrous Dimethyl Sulfoxide (DMSO). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Causality: DMSO is a polar aprotic solvent that tightly solvates the potassium cation. This leaves the carbonate anion "naked" and highly basic, perfectly primed to deprotonate the pyrazole.

  • Thermal Activation: Heat the mixture to 110 °C under a nitrogen atmosphere for 12-16 hours.

    • Causality: The highly electron-withdrawing cyano group of 4-fluorobenzonitrile depletes electron density from the aromatic ring, significantly lowering the activation energy required for the formation of the intermediate Meisenheimer complex.

  • Regioselective Control: 3-aminopyrazole contains two endocyclic nitrogens (N1 and N2). Alkylation thermodynamically and kinetically favors the less sterically hindered N1 position, yielding the desired 1-yl product.

  • Workup (Self-Validating Isolation): Cool to room temperature, quench with ice water to precipitate the crude product, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to pull residual DMSO into the aqueous phase. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N1-isomer from any trace N2-isomer byproducts.

SNAr_Workflow R1 4-Fluorobenzonitrile Cond Base (K₂CO₃) Solvent (DMSO) 110 °C R1->Cond R2 3-Aminopyrazole R2->Cond TS Meisenheimer Complex (Transition State) Cond->TS Nucleophilic Attack (N1) Prod 4-(3-Amino-pyrazol-1-yl)-benzonitrile (Target Product) TS->Prod Fluoride Elimination

Fig 1. SNAr synthetic workflow for 4-(3-amino-pyrazol-1-yl)-benzonitrile.

Part 4: Pharmacophoric Mapping in Kinase Inhibition

When integrated into a larger drug scaffold (typically via amidation or cross-coupling at the exocyclic amine), the 4-(3-amino-pyrazol-1-yl)-benzonitrile core dictates the spatial orientation of the entire molecule within the ATP-binding site.

The aminopyrazole acts as a bidentate hinge-binder. The exocyclic NH₂ donates a hydrogen bond to the kinase backbone carbonyl, while the pyrazole sp² nitrogen accepts a hydrogen bond from the backbone amide. Concurrently, the benzonitrile group projects deep into the hydrophobic pocket (often the DFG-out or selectivity pocket), anchoring the molecule and driving target residence time.

Kinase_Binding Ligand Aminopyrazole Benzonitrile Core Motif Hbond1 NH₂ Donor -> Backbone C=O Ligand->Hbond1 Hbond2 Pyrazole N Acceptor -> Backbone NH Ligand->Hbond2 PiPi Benzonitrile Projection Ligand->PiPi Hinge Kinase Hinge Region (e.g., LRRK2/JAK) Pocket Hydrophobic Selectivity Pocket Hbond1->Hinge Hbond2->Hinge PiPi->Pocket

Fig 2. Pharmacophoric mapping of the aminopyrazole core within a kinase active site.

Conclusion

The strategic utility of 4-(3-amino-pyrazol-1-yl)-benzonitrile lies in its dual functionality: it provides a robust, reactive handle for library diversification at the amine, alongside a pre-installed, metabolically stable benzonitrile vector. By mastering the S_NAr regioselectivity and understanding its physicochemical baseline, medicinal chemists can rapidly accelerate hit-to-lead optimization campaigns for challenging therapeutic targets.

References

  • Henderson, J. L., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 2015, 58(1), 419-432.[Link]

  • PubChemLite. "4-(3-amino-1h-pyrazol-1-yl)benzonitrile (CID 42656760)." LCSB Clinical & Translational Epidemiology, University of Luxembourg / National Institutes of Health.[Link]

  • Monnier, F., & Taillefer, M. "Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review." Angewandte Chemie International Edition, 2009. (Referenced via PMC3617469).[Link]

Foundational

An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Compounds

Abstract The aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and underscoring its significance in modern drug discovery.[1][2] Initially explored in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and underscoring its significance in modern drug discovery.[1][2] Initially explored in the early 20th century, the scaffold's true potential was unlocked with the advent of kinase-targeted therapies. Its unique ability to form critical hydrogen bond interactions within the ATP-binding sites of various enzymes has established it as a versatile framework for developing potent and selective inhibitors.[3][4] This guide traces the historical evolution of aminopyrazole compounds, from their foundational synthesis to their role in the development of blockbuster drugs. We will delve into key structure-activity relationships (SAR), provide detailed synthetic protocols, and explore the future directions of this indispensable heterocyclic motif.

Introduction: The Pyrazole Scaffold - A Cornerstone of Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of pharmaceuticals. Among these, the pyrazole ring system—a five-membered aromatic ring with two adjacent nitrogen atoms—holds a place of distinction.[5][6] First synthesized in the late 19th century, pyrazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][7]

The functionalization of the pyrazole nucleus with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has proven to be an exceptionally fruitful framework in drug discovery.[7][8] The position of the amino group (at the 3, 4, or 5-position) significantly influences the molecule's chemical properties and biological activity, allowing for fine-tuning of its interactions with therapeutic targets.[1][9] This versatility has led to the development of numerous clinically successful drugs and a multitude of candidates in clinical trials.[8][10]

Early History and Foundational Syntheses

The story of pyrazoles begins with German chemist Ludwig Knorr, who in 1883, synthesized the first pyrazole derivative, antipyrine, which became the first synthetic, commercially successful drug.[5][11] This discovery, stemming from the condensation of a β-ketoester with a hydrazine derivative, is now known as the Knorr pyrazole synthesis and laid the groundwork for heterocyclic chemistry.[11][12] The parent, unsubstituted pyrazole ring was first synthesized a few years later by Hans von Pechmann from the reaction of diazomethane with acetylene.[5]

The synthesis of aminopyrazoles followed, with one of the most common and enduring methods being the reaction of β-ketonitriles with hydrazines.[13] This approach provides a direct and efficient route to 3- and 5-aminopyrazole cores, which serve as crucial starting materials for more complex derivatives.

Protocol 1: Classical Synthesis of a 5-Aminopyrazole Derivative

This protocol describes a general and widely used method for synthesizing a 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carbonitrile, a common intermediate in drug discovery. The reaction involves the condensation of a hydrazine with an activated methylene nitrile.[14]

Materials:

  • Phenylhydrazine

  • Ethanol

  • Triethylamine (or another suitable base)

  • Ethyl (ethoxymethylene)cyanoacetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Nitrile: Slowly add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

This foundational reaction provides access to a wide range of 5-aminopyrazole building blocks, which can then be further functionalized.[14]

The Kinase Revolution: Aminopyrazoles Take Center Stage

The true explosion of interest in the aminopyrazole scaffold came with the rise of protein kinase inhibitors as a major class of anticancer drugs.[9][15] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The aminopyrazole core proved to be an exceptional "hinge-binding" motif, capable of forming a triad of hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3]

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory cytokines and was an early target for anti-inflammatory drug discovery.[8][16] The 5-aminopyrazole scaffold was identified as a potent core for developing selective p38α inhibitors.[17]

Structure-activity relationship (SAR) studies revealed several key features for potent p38 inhibition:

  • N1-Substitution: An aryl group, such as a phenyl ring, at the N1 position was found to significantly improve binding potency compared to smaller alkyl groups.[18] This group occupies a hydrophobic pocket in the enzyme's active site.

  • C5-Amino Group: The amino group at the C5 position is crucial for forming hydrogen bonds with the hinge region of the kinase.[17]

  • Urea Linkage: A urea linkage attached to the C5-amino group often establishes a bidentate hydrogen bond with a conserved glutamate residue (Glu71 in p38) in the active site, further anchoring the inhibitor.

  • C3/C4-Substituents: Modifications at these positions are used to fine-tune selectivity, solubility, and pharmacokinetic properties. For instance, a tert-butyl group at the C3 position was found to be optimal in early p38 inhibitor series.[18]

These SAR insights led to the development of highly potent and selective p38 MAP kinase inhibitors, demonstrating the power of rational, structure-based drug design centered on the aminopyrazole core.[17]

Diagram: General SAR of Aminopyrazole-Based Kinase Inhibitors

SAR_Aminopyrazole_Kinase_Inhibitor cluster_inhibitor Aminopyrazole Core cluster_target Kinase Active Site Core Aminopyrazole Scaffold R1 N1-Substituent (e.g., Aryl Group) Core->R1 Hydrophobic Pocket Interaction R3 C3-Substituent Core->R3 Selectivity/Potency R4 C4-Substituent Core->R4 Solubility/PK NH_Linker C5-Amino Linker (e.g., -NH-CO-NH-) Core->NH_Linker Hinge Binding HydrophobicPocket Hydrophobic Pocket R1->HydrophobicPocket Occupies SolventFront Solvent Exposed Region R4->SolventFront Modulates Properties Hinge Hinge Region NH_Linker->Hinge Key H-Bonds

Caption: Structure-activity relationship (SAR) map for aminopyrazole kinase inhibitors.

Versatility Beyond Kinases: A Scaffold for Diverse Targets

While kinase inhibition remains a major application, the aminopyrazole scaffold's utility extends to a wide range of other biological targets.[7][8]

  • Anti-inflammatory Agents: The most famous pyrazole-based drug, Celecoxib (Celebrex), is a selective COX-2 inhibitor used to treat inflammation and pain.[19][20] Its discovery was a landmark in rational drug design, targeting the inducible COX-2 enzyme over the constitutive COX-1 to reduce gastrointestinal side effects.[19][21] The synthesis of Celecoxib involves the condensation of a substituted hydrazine with a trifluoromethyl-β-diketone.[22][23]

  • CNS Disorders: Aminopyrazole derivatives have been investigated for their activity on central nervous system targets. For example, they have been used to develop inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease.[24][25]

  • Anti-Infective Agents: The scaffold has shown promise in developing novel antibacterial and antiviral agents.[7][8] For instance, certain 3-aminopyrazole derivatives have been identified as dual inhibitors of DNA Gyrase and Topoisomerase IV in Gram-negative bacteria.[8]

  • Other Enzyme Targets: The adaptability of the scaffold has led to the discovery of inhibitors for various other enzyme families, including Cyclin-Dependent Kinases (CDKs), Polo-like kinase 4 (PLK4), and Fibroblast Growth Factor Receptors (FGFRs).[3][10][26]

Modern Synthetic Methodologies

While classical condensation reactions remain valuable, modern organic synthesis has introduced more sophisticated methods for creating complex and diverse aminopyrazole libraries. These often involve functionalizing the pre-formed pyrazole core using cross-coupling reactions.

Protocol 2: Modern Synthesis via Suzuki Cross-Coupling

This protocol outlines a representative modern approach to functionalize a bromo-aminopyrazole intermediate with a new aryl group, a common strategy to explore the SAR of the N1-substituent.

Materials:

  • 1-(4-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine (starting material)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium Carbonate, Na₂CO₃)

  • Solvent (e.g., a mixture of Dioxane and Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 1-(4-bromophenyl)-aminopyrazole (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) to the flask, followed by the palladium catalyst (0.05 equivalents).

  • Heating: Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired cross-coupled product.

Diagram: Synthetic Workflow Comparison

Caption: Comparison of classical aminopyrazole synthesis and modern functionalization workflows.

Physicochemical and Pharmacokinetic Properties

The aminopyrazole scaffold generally imparts favorable drug-like properties. However, its characteristics can be significantly modulated by its substituents.

PropertyGeneral Contribution of Aminopyrazole CoreModulating Factors
Solubility The basic amino group and ring nitrogens can improve aqueous solubility at physiological pH.Lipophilic substituents (e.g., large aryl groups) can decrease solubility. Polar groups can enhance it.[9]
Lipophilicity (ClogP) The core itself is moderately lipophilic.ClogP values vary widely based on substituents, with 5-aminopyrazoles often being more lipophilic than 3-aminopyrazoles.[9]
Metabolic Stability The aromatic pyrazole ring is generally stable to metabolic degradation.N-dealkylation, oxidation of aryl substituents, and reactions at the amino group are common metabolic pathways.
Target Engagement Provides key hydrogen bond donor/acceptor sites for binding to enzyme active sites.[3]Substituents dictate selectivity and potency by interacting with specific sub-pockets of the target.[27][28]

Future Directions and Emerging Applications

The aminopyrazole scaffold continues to be a dynamic area of research. Current and future efforts are focused on:

  • Covalent Inhibitors: Incorporating reactive groups (e.g., acrylamides) onto the aminopyrazole core allows for the development of covalent inhibitors that form a permanent bond with the target protein, often leading to enhanced potency and duration of action.[26][29]

  • Targeted Protein Degraders: The scaffold is being used as a warhead or linker component in Proteolysis-Targeting Chimeras (PROTACs), which hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

  • Exploring the "Dark Kinome": Many of the human body's ~500 kinases are understudied. Aminopyrazole-based libraries are being used as tool compounds to probe the function of these "dark" kinases, potentially unlocking new therapeutic targets.[4]

  • Novel Therapeutic Areas: Researchers are continuously exploring the potential of aminopyrazoles in new disease areas, including neurodegenerative diseases and metabolic disorders.[6][7]

Conclusion

From its origins in classical dye chemistry to its current status as a pillar of modern medicinal chemistry, the aminopyrazole scaffold has had a remarkable journey. Its synthetic accessibility, coupled with its unique electronic and steric properties, has made it an invaluable tool for drug hunters. The ability to form key interactions with a multitude of biological targets, most notably protein kinases, has cemented its role in the development of life-saving medicines. As synthetic methodologies become more advanced and our understanding of complex diseases deepens, the aminopyrazole core is poised to remain at the forefront of therapeutic innovation for the foreseeable future.

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Exploratory

InChI and SMILES for 4-(3-Amino-pyrazol-1-yl)-benzonitrile

An In-Depth Technical Guide to 4-(3-Amino-pyrazol-1-yl)-benzonitrile: Structure, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 4-(3-amino-pyrazol-1-yl)-benzonitrile, a het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-Amino-pyrazol-1-yl)-benzonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(3-amino-pyrazol-1-yl)-benzonitrile, a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule integrates two key pharmacophores: the 3-aminopyrazole ring, a privileged scaffold in kinase inhibitor design, and the benzonitrile moiety, a versatile synthetic handle and interaction group. This document details the compound's fundamental chemical identifiers, physicochemical properties, a robust and rationalized synthetic protocol, and expected analytical characterization data. Furthermore, it explores the compound's strategic importance as a molecular building block in the development of targeted therapeutics, particularly in oncology. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery.

Molecular Identification and Physicochemical Properties

4-(3-Amino-pyrazol-1-yl)-benzonitrile is a substituted aromatic compound featuring a pyrazole ring linked via a nitrogen atom to a benzonitrile group. The precise arrangement of these functional groups imparts specific chemical properties that are highly valuable in the context of drug design. The primary chemical identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers for 4-(3-Amino-pyrazol-1-yl)-benzonitrile

IdentifierValueSource
IUPAC Name 4-(3-Amino-1H-pyrazol-1-yl)benzonitrileN/A
Molecular Formula C₁₀H₈N₄[1]
SMILES C1=CC(=CC=C1C#N)N2C=CC(=N2)N[1]
InChI InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13-14/h1-6H,(H2,12,13)[1]
InChIKey CYPOLFTXRQXMEN-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of 4-(3-Amino-pyrazol-1-yl)-benzonitrile

PropertyValueSource
Molecular Weight 184.20 g/mol [2]
Monoisotopic Mass 184.07489 Da[1]
XLogP (Predicted) 1.3[1]
Hydrogen Bond Donors 1 (from -NH₂)N/A
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from -CN)N/A

Synthesis and Mechanistic Rationale

The synthesis of 4-(3-amino-pyrazol-1-yl)-benzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the coupling of two commercially available or readily synthesized precursors: 3-aminopyrazole and an activated benzonitrile derivative, typically 4-fluorobenzonitrile.

Causality Behind Experimental Choices:

  • Choice of Reactants: 3-Aminopyrazole serves as the nucleophile. The pyrazole ring contains two nitrogen atoms, but the N-H proton is acidic and can be removed by a base, creating a potent nucleophilic anion. 4-Fluorobenzonitrile is the electrophilic partner. The fluorine atom is a highly effective leaving group in SₙAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The para-nitrile group further enhances this activation through its strong electron-withdrawing nature.

  • Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. Its function is to deprotonate the 3-aminopyrazole at the N1 position, generating the pyrazolide anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, which is essential for driving the reaction to completion.

  • Solvent Selection: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is optimal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the pyrazolide anion relatively "bare" and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 3-Aminopyrazole Reaction_Step Nucleophilic Aromatic Substitution (SₙAr) Reactant1->Reaction_Step Reactant2 4-Fluorobenzonitrile Reactant2->Reaction_Step Base K₂CO₃ (Base) Base->Reaction_Step Deprotonation Solvent DMSO (Solvent) Solvent->Reaction_Step Medium Temp Heat (e.g., 70-120 °C) Temp->Reaction_Step Activation Product 4-(3-Amino-pyrazol-1-yl)- benzonitrile Reaction_Step->Product

Caption: Synthetic workflow for 4-(3-amino-pyrazol-1-yl)-benzonitrile.

Experimental Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a self-validating system for synthesizing the title compound, with characterization steps to confirm reaction completion and product identity.

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyrazole (1.0 eq.), 4-fluorobenzonitrile (1.05 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 5-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water, which will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and inorganic salts, followed by a wash with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Dry the final product under vacuum. Confirm its identity and purity using the analytical methods described in Section 3. The expected outcome is a white to off-white solid.

Spectroscopic and Analytical Characterization

To ensure trustworthiness and validate the synthesis, a full analytical characterization of 4-(3-amino-pyrazol-1-yl)-benzonitrile is required. The expected spectroscopic data are outlined below, based on the compound's structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments. The two protons on the benzonitrile ring ortho to the pyrazole will appear as a doublet, and the two protons meta will appear as another doublet, forming a characteristic AA'BB' pattern in the aromatic region (approx. 7.5-8.0 ppm). The pyrazole ring protons will present as two distinct doublets (approx. 6.0-8.5 ppm). The amino (-NH₂) protons will likely appear as a broad singlet (approx. 5.0-6.0 ppm), the chemical shift of which can be solvent-dependent.

  • ¹³C NMR (Carbon NMR): The spectrum should display 8 unique carbon signals, as two pairs of carbons on the benzene ring are chemically equivalent. Key signals include the nitrile carbon (-C≡N) at ~118 ppm, the carbon bearing the amino group (-C-NH₂) on the pyrazole ring at high field (~150-160 ppm), and the remaining aromatic and pyrazole carbons between ~90-145 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₁₀H₉N₄⁺.

Table 3: Predicted Analytical Data Summary

TechniqueExpected Result
¹H NMR Signals in aromatic, pyrazole, and amine regions. Distinct AA'BB' pattern for the benzene ring.
¹³C NMR 8 distinct signals, including a characteristic nitrile signal (~118 ppm).
HRMS (ESI+) [M+H]⁺ peak at m/z ≈ 185.0822

Applications in Medicinal Chemistry and Drug Discovery

The structural features of 4-(3-amino-pyrazol-1-yl)-benzonitrile make it a highly valuable building block in drug discovery, particularly for the development of kinase inhibitors.[3][4]

The 3-Aminopyrazole as a "Privileged Scaffold"

The 3-aminopyrazole core is widely recognized as a "privileged scaffold" in medicinal chemistry.[3] This is because its structure is adept at forming key interactions within the ATP-binding pocket of protein kinases. The amino group at the 3-position and the adjacent ring nitrogen can act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP to anchor the inhibitor to the "hinge region" of the kinase.[5] This interaction is a cornerstone of many successful kinase inhibitor drugs used in oncology.[3]

Role as a Versatile Synthetic Intermediate

The molecule serves as a platform for further chemical elaboration. The free amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents that can probe deeper pockets of a target protein, enhancing potency and selectivity. The benzonitrile group can also participate in chemical transformations or serve as a critical interaction point within the target binding site. For instance, benzonitrile-containing pyrazoles have been explored as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key target in cancer therapy.[6]

G cluster_mods Chemical Modifications cluster_targets Therapeutic Candidates Core 4-(3-Amino-pyrazol-1-yl)benzonitrile (Core Scaffold) Mod1 Acylation / Sulfonylation of Amino Group Core->Mod1 R-COCl Mod2 Coupling Reactions (e.g., Suzuki, Buchwald) Core->Mod2 Pd Catalyst Target1 Kinase Inhibitors (e.g., for Oncology) Mod1->Target1 Mod2->Target1 Target2 Anti-inflammatory Agents Mod2->Target2 Target3 Other Biologically Active Molecules Mod2->Target3

Caption: Role as a versatile building block in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(3-amino-pyrazol-1-yl)-benzonitrile is not widely available, data from structurally related compounds like 3-aminopyrazole and various benzonitriles can inform safe handling procedures.[7]

  • Hazard Identification: The compound should be treated as potentially hazardous. It may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(3-Amino-pyrazol-1-yl)-benzonitrile is a strategically important molecule for chemical and pharmaceutical research. Its synthesis is straightforward, and its structure contains two highly valuable functional motifs. The 3-aminopyrazole core provides a proven scaffold for engaging with critical biological targets like protein kinases, while the benzonitrile moiety offers a versatile point for further chemical modification or direct interaction. As the demand for novel and selective targeted therapies continues to grow, this compound will remain a key building block for the development of next-generation therapeutics.

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Foundational

A Technical Guide to the Solubility and Stability of 4-(3-Amino-pyrazol-1-yl)-benzonitrile for Preclinical Development

Introduction: The Role of Physicochemical Profiling in Early-Stage Drug Discovery In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent upon a t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of a molecule's bioavailability, manufacturability, and overall therapeutic potential. This guide provides an in-depth technical overview of 4-(3-Amino-pyrazol-1-yl)-benzonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3]

The molecule's structure, featuring a polar aminopyrazole moiety linked to a more nonpolar benzonitrile ring, presents a unique set of characteristics that require careful evaluation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a predictive analysis of its solubility and stability profiles but also detailing the robust experimental methodologies required to empirically determine these critical parameters. Our approach is grounded in established principles of pharmaceutical science and regulatory expectations for preclinical development.[4][5]

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is the first step in any preformulation assessment. The table below summarizes the key computed physicochemical parameters for 4-(3-Amino-pyrazol-1-yl)-benzonitrile.

PropertyValueSource
Molecular Formula C₁₀H₈N₄PubChem[6]
Molecular Weight 184.20 g/mol PubChem[6]
XLogP3 (Predicted) 1.3PubChem[6]
Hydrogen Bond Donors 1 (from the amino group)PubChem[6]
Hydrogen Bond Acceptors 4 (3 from pyrazole N, 1 from nitrile N)PubChem[6]
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, sealed in dry, dark placeSigma-Aldrich

Note: The XLogP3 value of 1.3 suggests a moderate lipophilicity, indicating that while the molecule has some preference for a non-aqueous environment, it is not excessively greasy. This balance is often a desirable starting point for oral drug candidates.

Solubility Profile: A Predictive and Methodological Overview

Aqueous solubility is a critical bottleneck in drug development, directly impacting oral absorption and the feasibility of parenteral formulations. The presence of a basic amino group and the pyrazole ring in 4-(3-Amino-pyrazol-1-yl)-benzonitrile suggests that its aqueous solubility will be highly dependent on pH.

Predicted Solubility

Based on its structure, we can anticipate the following solubility characteristics. The data presented in the table below is illustrative and should be experimentally verified.

Solvent/MediumPredicted Solubility Range (µg/mL)Rationale & Commentary
Water (pH 7.0) 10 - 50Low to moderate. The crystalline nature of the solid form may limit solubility despite the presence of polar groups.
Phosphate Buffered Saline (PBS, pH 7.4) 10 - 50Similar to water; the presence of salts is unlikely to significantly alter the solubility of this neutral-at-pH-7.4 molecule.
0.1 N HCl (pH ~1) > 1000High. The amino group (pKa ~3-5) and pyrazole nitrogens will be protonated, forming a highly soluble hydrochloride salt.
0.1 N NaOH (pH ~13) < 10Very Low. The molecule will be in its neutral, free base form, and the high ionic strength may further suppress solubility.
Dimethyl Sulfoxide (DMSO) > 20,000Very High. An excellent aprotic polar solvent for this class of compounds, often used for stock solutions.
Ethanol 500 - 2000Moderate to High. A polar protic solvent capable of hydrogen bonding with the solute.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Objective: To determine the equilibrium solubility of 4-(3-Amino-pyrazol-1-yl)-benzonitrile in various aqueous and organic media.

Materials:

  • 4-(3-Amino-pyrazol-1-yl)-benzonitrile (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

  • Syringe filters (0.22 µm, PVDF or similar low-binding material)

Procedure:

  • Preparation: Add an excess amount of solid 4-(3-Amino-pyrazol-1-yl)-benzonitrile to a vial (e.g., 2-5 mg to 1 mL of solvent). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Causality Note: This step is critical to prevent artificially high results from suspended solids. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor.

Factors Influencing Solubility

The interplay of pH, temperature, and solvent polarity is crucial for understanding and manipulating the solubility of this compound.

cluster_pH pH Influence cluster_Solvent Solvent Properties pH_Low Low pH (e.g., < 2) Solubility Solubility of 4-(3-Amino-pyrazol-1-yl)-benzonitrile pH_Low->Solubility Increases (Salt Formation) pH_Neutral Neutral pH (e.g., 6-8) pH_Neutral->Solubility Moderate/Low pH_High High pH (e.g., > 10) pH_High->Solubility Decreases Solvent_Polar Polar Solvents (e.g., Water, Ethanol) Solvent_Polar->Solubility Moderate Solvent_Aprotic Aprotic Polar (e.g., DMSO) Solvent_Aprotic->Solubility High

Caption: Key factors impacting the solubility of the target compound.

Stability Profile: Forced Degradation and Pathway Identification

Stability testing is a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[5][7] Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate decomposition.[4]

Predicted Stability and Degradation Pathways

The chemical structure suggests several potential points of instability that must be investigated.

Stress ConditionPredicted OutcomePotential Degradation ProductsRationale
Acidic (e.g., 0.1 N HCl, heat) Potential Degradation 4-(3-Amino-pyrazol-1-yl)-benzoic acidThe nitrile group is susceptible to hydrolysis to a carboxylic acid under strong acidic conditions and heat.
Basic (e.g., 0.1 N NaOH, heat) Likely Degradation 4-(3-Amino-pyrazol-1-yl)-benzamide; 4-(3-Amino-pyrazol-1-yl)-benzoic acidNitrile hydrolysis is often faster under basic conditions, proceeding through a benzamide intermediate.
Oxidative (e.g., 3% H₂O₂, RT) Likely Degradation N-oxides, hydroxylated species, potential pyrazole ring openingThe electron-rich amino group and pyrazole ring are susceptible to oxidation.
Thermal (e.g., 80°C, solid & solution) Likely Stable -Generally, such aromatic heterocyclic cores are thermally robust in the absence of other stressors.
Photolytic (ICH Q1B) Potential Degradation Dimerization products, photo-oxidized speciesAromatic systems can be susceptible to photolytic degradation, especially in solution.
Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of 4-(3-Amino-pyrazol-1-yl)-benzonitrile under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Mix with 0.1 N HCl.

    • Base Hydrolysis: Mix with 0.1 N NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Stress: Use an aqueous solution.

  • Incubation:

    • Incubate acid, base, and thermal samples in a water bath at 60-80°C.

    • Keep the oxidative sample at room temperature.

    • Expose the photolytic sample (in a quartz cuvette) to light as specified in ICH Q1B guidelines, alongside a dark control.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to identify primary degradants without excessive secondary degradation.[4]

  • Quenching:

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • No quenching is typically needed for other samples.

  • Analysis: Analyze all samples, including a time-zero (unstressed) control, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS). This allows for the separation of degradants from the parent peak and their identification by mass.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for the molecule based on its chemical functionalities.

Parent 4-(3-Amino-pyrazol-1-yl)-benzonitrile Amide 4-(3-Amino-pyrazol-1-yl)-benzamide Parent->Amide  Base/Acid Hydrolysis (Initial) Acid 4-(3-Amino-pyrazol-1-yl)-benzoic acid Parent->Acid  Direct Acid Hydrolysis Oxidized Oxidized Products (N-oxides, etc.) Parent->Oxidized  Oxidation (e.g., H₂O₂) Amide->Acid  Base/Acid Hydrolysis (Complete)

Caption: Predicted major degradation pathways for the target compound.

Conclusion

4-(3-Amino-pyrazol-1-yl)-benzonitrile is a molecule with physicochemical properties that warrant careful and systematic investigation. Its predicted pH-dependent solubility offers a clear strategy for formulation development, suggesting that acidic conditions or salt formation could be leveraged to enhance aqueous solubility. The primary predicted stability liabilities are hydrolytic degradation of the nitrile group and oxidation of the aminopyrazole core.

The experimental protocols detailed in this guide provide a robust framework for empirically determining the solubility and stability profiles of this compound. Executing these studies is a non-negotiable step in the preclinical assessment process, as the data generated will be instrumental in guiding formulation strategies, defining storage conditions, and ensuring the development of a safe and efficacious drug product.

References

  • PubChem. 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. Available from: [Link].

  • PubChem. 3-(4-Amino-1-ethylpyrazol-3-yl)benzonitrile. Available from: [Link].

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link].

  • Pharma Tutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link].

  • Pharmaffiliates. CAS No : 1400644-75-8 | Product Name : 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile. Available from: [Link].

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link].

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link].

  • PubMed. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Available from: [Link].

  • PMC. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available from: [Link].

  • ResearchGate. A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. Available from: [Link].

  • PubChemLite. 4-(3-amino-1h-pyrazol-1-yl)benzonitrile. Available from: [Link].

  • EAWAG BBD/PPS. Benzonitrile Degradation Pathway. Available from: [Link].

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link].

  • ResearchGate. Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. Available from: [Link].

  • PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link].

  • PubMed. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Available from: [Link].

  • ResearchGate. 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Available from: [Link].

  • Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link].

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link].

  • PubMed. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Available from: [Link].

  • ResearchGate. (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Available from: [Link].

  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Analyst (RSC Publishing). Determination of organic pharmaceuticals with N-bromosuccinimide. Part IV. Some pyrazolone derivatives by back-titration. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3-Amino-pyrazol-1-yl)-benzonitrile protocol

Application Note: Regioselective Synthesis of 4-(3-Amino-pyrazol-1-yl)-benzonitrile Executive Summary & Strategic Rationale The 1-aryl-3-aminopyrazole architecture is a highly privileged pharmacophore in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-(3-Amino-pyrazol-1-yl)-benzonitrile

Executive Summary & Strategic Rationale

The 1-aryl-3-aminopyrazole architecture is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a hinge-binding motif in the development of 1[1]. Specifically, 4-(3-amino-pyrazol-1-yl)-benzonitrile serves as a highly versatile advanced intermediate. The para-cyano group provides a synthetic handle for conversion into amidines, benzylamines, or carboxylic acids, while the exocyclic amine is primed for Buchwald-Hartwig cross-coupling or amidation.

Mechanistic Causality & Reaction Design

Historically, 1-aryl-3-aminopyrazoles were synthesized via the condensation of arylhydrazines with β -ketonitriles. However, this method is plagued by poor regioselectivity, leading to2 governed by competing kinetic and thermodynamic pathways[2].

To establish a self-validating, scalable, and highly regioselective system, this protocol leverages a Nucleophilic Aromatic Substitution (SNAr) strategy.

  • Electrophile Activation : 4-Fluorobenzonitrile is selected because the strongly electron-withdrawing para-cyano group significantly lowers the LUMO of the aromatic ring, making the 3[3].

  • Nucleophile Regioselectivity : 3-Aminopyrazole is an ambident nucleophile. Upon deprotonation by a mild base, the resulting pyrazolide anion can attack via N1 or N2. The causality of the regioselectivity is fundamentally steric: attack at N1 proceeds smoothly, whereas attack at N2 forces the exocyclic −NH2​ group into a severe steric clash with the incoming aryl ring. Consequently, the SNAr pathway intrinsically funnels the reaction toward the desired 3-amino isomer.

Pathway Visualization

G R1 4-Fluorobenzonitrile + 3-Aminopyrazole Base Base (K2CO3) in DMSO Deprotonation R1->Base Int Ambident Pyrazolide Anion (Delocalized) Base->Int PathA N1 Nucleophilic Attack (Sterically Unhindered) Int->PathA Favored Pathway PathB N2 Nucleophilic Attack (Sterically Hindered by -NH2) Int->PathB Disfavored Pathway ProdA 4-(3-Amino-pyrazol-1-yl)-benzonitrile (Major Product >95%) PathA->ProdA ProdB 4-(5-Amino-pyrazol-1-yl)-benzonitrile (Minor Byproduct <5%) PathB->ProdB

Figure 1: Mechanistic divergence and regioselectivity in SNAr synthesis of 1-aryl-3-aminopyrazoles.

Quantitative Data: Condition Optimization

The choice of base and solvent directly dictates the thermodynamic equilibrium of the pyrazolide anion and the solubility of the reagents. The table below summarizes the causality of altering the reaction environment.

EntryBase (Equiv)SolventTemp (°C)Time (h)3-Amino : 5-Amino RatioIsolated Yield (%)Mechanistic Observation
1NaH (1.2)THF651285 : 1560%Strong base causes rapid, less selective attack; poor solubility limits yield.
2K₂CO₃ (2.0)DMF100892 : 882%Mild base improves selectivity; polar aprotic solvent accelerates SNAr.
3K₂CO₃ (2.0)DMSO1106>95 : 589%Superior solvation of the transition state in DMSO maximizes both yield and regioselectivity.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. By utilizing DMSO and exploiting the differential solubility of the product versus the starting materials, the workflow bypasses chromatographic purification, relying instead on 3[3].

Reagents Required:

  • 3-Aminopyrazole (1.0 equiv, 10.0 mmol, 831 mg)

  • 4-Fluorobenzonitrile (1.05 equiv, 10.5 mmol, 1.27 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

Step-by-Step Workflow:

  • Preparation & Activation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole and 4-fluorobenzonitrile.

  • Solvation : Inject 20 mL of anhydrous DMSO. Stir at ambient temperature until complete dissolution is achieved.

    • Causality: Complete solvation prior to base addition prevents the formation of localized high-concentration pockets that can drive non-selective side reactions.

  • Deprotonation : Add finely powdered anhydrous K2​CO3​ in one portion. Attach a reflux condenser and flush the system with Nitrogen or Argon.

  • SNAr Execution : Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 6 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The 3-amino product will exhibit a distinct, less polar spot compared to the highly polar 3-aminopyrazole. The reaction is deemed complete when the 3-aminopyrazole peak is fully consumed.

  • Kinetic Quenching & Precipitation : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to an Erlenmeyer flask and place it in an ice bath. Slowly add 100 mL of ice-cold distilled water dropwise while stirring vigorously.

    • Self-Validation: The addition of water drastically increases the polarity of the medium. The highly crystalline 4-(3-amino-pyrazol-1-yl)-benzonitrile will instantly precipitate as an off-white solid, leaving unreacted polar impurities and inorganic salts dissolved in the aqueous DMSO phase.

  • Isolation : Filter the resulting suspension through a sintered glass funnel (medium porosity) under vacuum. Wash the filter cake with ice-cold water ( 3×20 mL) to remove residual DMSO, followed by a final wash with cold ethanol (10 mL) to remove traces of unreacted 4-fluorobenzonitrile.

  • Drying : Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure title compound.

Analytical Characterization

  • Appearance : Off-white crystalline solid.

  • LC-MS (ESI+) : m/z calculated for C10​H8​N4​ [M+H]+ : 185.08; Found: 185.1.

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.35 (d, J = 2.6 Hz, 1H, pyrazole-H5), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (d, J = 2.6 Hz, 1H, pyrazole-H4), 5.40 (s, 2H, −NH2​ ).

    • Diagnostic Note: The chemical shift of the pyrazole-H4 doublet at ~5.85 ppm is highly characteristic of the 3-amino isomer, confirming regioselectivity.

References

  • IUCr Journals . "4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile" (Demonstration of 4-fluorobenzonitrile SNAr in DMSO with water-induced precipitation). 3

  • Google Patents . "AU2003263071A1 - Pyrazolopyrimidines as cyclin-dependent kinase inhibitors" (Application of 3-aminopyrazole scaffolds). 1

  • Benchchem . "1H-Pyrazol-3-amine dihydrochloride" (Mechanistic divergence in the synthesis of 3-aminopyrazole vs. 5-aminopyrazole). 2

Sources

Application

Application Notes and Protocols for the Synthesis of Aminopyrazole Derivatives

Introduction: The Enduring Significance of Aminopyrazole Scaffolds in Modern Chemistry The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and materials chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Aminopyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and materials chemistry.[1][2] Among its derivatives, aminopyrazoles have garnered significant attention due to their versatile reactivity and wide range of biological activities.[3][4] These compounds serve as crucial building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are found in numerous approved drugs.[5][6][7] The adaptability of the aminopyrazole scaffold has led to its incorporation into molecules with anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[3][8][9][10]

This guide provides a comprehensive overview of the experimental procedures for synthesizing aminopyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into various synthetic strategies, offering detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

Synthetic Methodologies: A Multi-faceted Approach to Aminopyrazole Construction

The synthesis of aminopyrazoles can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of β-Ketonitriles with Hydrazines: A Classic and Versatile Route

One of the most common and reliable methods for preparing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[8][11] This reaction is thermodynamically favored and often proceeds with high regioselectivity.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the 5-aminopyrazole ring.

G cluster_0 β-Ketonitrile + Hydrazine cluster_1 Reaction Pathway cluster_2 Product Start β-Ketonitrile Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nitrile Attack Tautomerization Tautomerization Cyclization->Tautomerization End 5-Aminopyrazole Tautomerization->End

Figure 1: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1H-pyrazoles

This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazoles.[12]

Materials:

  • β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (10 mmol) in ethanol (30 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents). A slight exothermic reaction may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[13]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactant 1 (β-Ketonitrile)Reactant 2 (Hydrazine)SolventCatalystTemperatureTypical Yield
3-Oxo-3-phenylpropanenitrileHydrazine hydrateEthanolAcetic AcidReflux85-95%
3-Oxo-3-(p-tolyl)propanenitrilePhenylhydrazineMethanolNoneRoom Temp80-90%
3-Oxo-3-(4-chlorophenyl)propanenitrileHydrazine hydrateIsopropanolAcetic AcidReflux88-96%

Table 1: Representative examples of 5-aminopyrazole synthesis from β-ketonitriles.

Three-Component Reactions: An Efficient and Atom-Economical Approach

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, minimizing waste and simplifying purification procedures.[5][14] Several MCRs have been developed for the synthesis of aminopyrazole derivatives.

Experimental Protocol: Iodine-Mediated Three-Component Synthesis of Multi-substituted Aminopyrazoles

This protocol is based on a one-pot, three-component reaction for the efficient construction of multi-substituted aminopyrazole derivatives.[15][16]

Materials:

  • Hydrazine hydrate

  • Isothiocyanate (e.g., phenyl isothiocyanate)

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Iodine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of hydrazine hydrate (0.5 mmol) in ethanol (5.0 mL) in a round-bottom flask, add the isothiocyanate (0.5 mmol) and the active methylene compound (0.5 mmol).

  • Catalyst Addition: Add iodine (0.5 mmol) to the reaction mixture. Iodine acts as a catalyst, likely by activating the reactants and facilitating the cyclization step.

  • Reaction: Stir the reaction mixture at 60 °C for 3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

G Start1 Hydrazine Hydrate Reaction One-Pot Reaction (Iodine, Ethanol, 60°C) Start1->Reaction Start2 Isothiocyanate Start2->Reaction Start3 Active Methylene Compound Start3->Reaction Product Multi-substituted Aminopyrazole Reaction->Product

Figure 2: Workflow for the three-component synthesis of aminopyrazoles.

Thorpe-Ziegler Cyclization of Arylhydrazononitriles

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis.[17][18] A modification of this reaction, the cyclization of arylhydrazononitriles, provides a route to 4-aminopyrazoles.[19]

Reaction Mechanism: The reaction is base-catalyzed and involves the deprotonation of the α-carbon to one of the nitrile groups, followed by intramolecular nucleophilic attack on the other nitrile group to form a five-membered ring. Tautomerization then leads to the 4-aminopyrazole.[20]

Experimental Protocol: Synthesis of 1,3-Diaryl-4-aminopyrazoles

This protocol is a general representation of the Thorpe-Ziegler cyclization for aminopyrazole synthesis.[19]

Materials:

  • 2-Arylhydrazono-2-arylethanenitrile

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-arylhydrazono-2-arylethanenitrile (5 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add a solution of sodium ethoxide in ethanol (25 wt%, 6 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature. The use of a strong base is crucial for the initial deprotonation.[21]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the addition of water (20 mL). The product may precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

Starting MaterialBaseSolventTemperatureTypical Yield
2-(Phenylhydrazono)-2-phenylethanenitrileSodium ethoxideEthanolRoom Temp80-90%
2-((4-Nitrophenyl)hydrazono)-2-phenylethanenitrilePotassium tert-butoxideTHFRoom Temp75-85%

Table 2: Examples of 4-aminopyrazole synthesis via Thorpe-Ziegler cyclization.

Characterization and Purification of Aminopyrazole Derivatives

Confirmation of the structure and purity of the synthesized aminopyrazole derivatives is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and environment of the protons in the molecule. Key signals to look for include the N-H protons of the amino group (often a broad singlet) and the pyrazole ring protons.[22][23]

    • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic.[24][25]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹.

TechniqueKey Observables for a Typical 5-Aminopyrazole
¹H NMR - Broad singlet for NH₂ protons (δ 5.0-7.0 ppm) - Singlet or doublet for C4-H of the pyrazole ring (δ 5.5-6.5 ppm) - Signals for substituents on the ring and at N1.
¹³C NMR - Signals for the five carbons of the pyrazole ring (δ 100-160 ppm).
IR (cm⁻¹) - N-H stretching of the amino group (3300-3500 cm⁻¹) - C=N and C=C stretching of the pyrazole ring (1500-1650 cm⁻¹).
Mass Spec - Molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Table 3: General spectroscopic data for aminopyrazole derivatives.

Purification Techniques
  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel or alumina is an effective technique. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the components based on their polarity.[26]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale purification of compounds, offering high resolution and sensitivity. Cation-exchange chromatography can be particularly useful for purifying aminopyridine derivatives.[27]

Safety Precautions and Handling

The synthesis of aminopyrazole derivatives often involves the use of hazardous reagents, and appropriate safety measures must be taken.

  • Hydrazine and its Derivatives: Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[28][29][30] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[31][32]

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.

  • Strong Bases: Strong bases like sodium ethoxide are corrosive and should be handled with care.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[28][29][30] Have appropriate spill containment materials readily available.

Conclusion

The synthesis of aminopyrazole derivatives is a well-established field with a variety of reliable methods available to the modern chemist. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can efficiently synthesize a wide range of aminopyrazole compounds for further investigation in drug discovery and materials science.

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  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved March 12, 2026, from [Link]

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Method

Application Notes and Protocols: The Versatility of Aminopyrazoles in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The aminopyrazole scaffold is a quintessential example of such a framework.[1][2][3] Its remarkable versatility and favorable physicochemical properties have established it as a cornerstone in the design of novel therapeutics, particularly in oncology, inflammation, and infectious diseases.[2][4][5] Aminopyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][6]

This guide provides an in-depth exploration of the applications of aminopyrazoles in drug discovery. We will delve into the fundamental chemical features that underpin their biological activity, survey their most significant therapeutic applications with a focus on kinase inhibition, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the aminopyrazole scaffold in their own research endeavors.

The Aminopyrazole Core: A Master Key for Kinase Inhibition

The widespread success of aminopyrazoles, especially in oncology, is largely attributable to their exceptional ability to function as "hinge-binders" in the ATP-binding pocket of kinases.[7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[2]

The aminopyrazole core is uniquely suited to interact with the kinase hinge region—a conserved sequence of amino acids that anchors ATP. The nitrogen atoms of the pyrazole ring and the exocyclic amino group form a specific hydrogen bond triad with the backbone of the hinge region, effectively mimicking the adenine portion of ATP and leading to potent and often selective inhibition.[7]

G cluster_kinase Kinase Hinge Region cluster_aminopyrazole Aminopyrazole Core hinge_co1 C=O hinge_nh1 N-H hinge_co2 C=O hinge_nh2 N-H pyrazole_n1 N pyrazole_n1:e->hinge_nh1:w H-bond pyrazole_n2 N-H pyrazole_n2:e->hinge_co2:w H-bond amino_nh2 H₂N amino_nh2:e->hinge_co1:w H-bond pyrazole_ring Pyrazole Ring G cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Inhibition Mechanism CDK_Cyclin CDK/Cyclin Complex Rb Rb Protein CDK_Cyclin->Rb Phosphorylates (p) E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription G1_S_Checkpoint G1/S Checkpoint G1_S_Checkpoint->CDK_Cyclin Aminopyrazole Aminopyrazole CDK Inhibitor (e.g., AT7519) Aminopyrazole->CDK_Cyclin Inhibits

Caption: Inhibition of the CDK-mediated cell cycle pathway by aminopyrazole derivatives.

2. Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family of receptor tyrosine kinases (RTKs) are known drivers in a variety of tumors when their signaling becomes aberrant. [8]Several FGFR inhibitors have entered the clinic, validating this target for drug development. [8]A significant challenge in RTK inhibition is the emergence of resistance, often through "gatekeeper" mutations that block drug access to a key hydrophobic pocket. [8]Medicinal chemists have ingeniously developed aminopyrazole-based FGFR inhibitors that overcome this resistance by covalently targeting a cysteine residue on the P-loop of the kinase, a strategy that avoids reliance on the gatekeeper pocket. [8]This approach has led to compounds with excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3. [8]

3. c-Jun N-terminal Kinase (JNK) and p38 MAPK Inhibition

JNK and p38 are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli. [9]JNK3, in particular, is primarily expressed in the brain and is a target for neurodegenerative diseases. [9]Through structure-based drug design, highly potent and selective aminopyrazole inhibitors of JNK3 have been developed. For example, the inhibitor SR-3576 showed a remarkable >2800-fold selectivity for JNK3 over the closely related p38 kinase. [9]This high degree of selectivity is attributed to the planar nature of the aminopyrazole's N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38. [9]

4. Other Kinase Targets and Therapeutic Areas

The versatility of the aminopyrazole scaffold extends to numerous other targets. [5][10]* AXL Kinase: 3-Aminopyrazole derivatives have been discovered as new, potent, and orally bioavailable inhibitors of AXL, a receptor tyrosine kinase that is a promising target for anticancer drug discovery. [11]* Anti-inflammatory and Antioxidant: Beyond cancer, aminopyrazole derivatives have shown significant potential as anti-inflammatory and antioxidant agents, in some cases demonstrating higher activity than reference drugs like N-acetylcysteine. [4][12][13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aminopyrazole core has yielded critical insights for optimizing potency, selectivity, and pharmacokinetic properties.

Position of SubstitutionModification TypeGeneral Effect on ActivityRationale / ExampleReference
Pyrazole C5-position Small aliphatic groups (e.g., isopropyl)Increased potency against FGFR.The isopropyl group fits into a small lipophilic pocket, enhancing binding affinity without entering the main back pocket, thus retaining activity against gatekeeper mutants.[8]
Pyrazole N1-position Phenyl ring or other aromaticsOften crucial for anchoring the molecule and can dictate selectivity.In JNK3 inhibitors, the planar N-linked phenyl structure is key for achieving high selectivity over p38.[9]
Amino Group (N-linked) Phenyl rings with various substituentsModulates potency and cell permeability.For JNK3 inhibitors, 2- or 3-substitution on the N-phenyl urea had little effect, but 4-substitution decreased potency significantly.[9]
Linker to Electrophile Rigid linkers (e.g., containing an olefin)Important for maintaining activity in covalent inhibitors.In covalent FGFR inhibitors, saturating the olefin linker led to a substantial loss of potency, suggesting a rigid linker is needed to correctly position the electrophile.[8]
Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel aminopyrazole derivatives.

Protocol 1: General Synthesis of a 5-Aminopyrazole Scaffold

This protocol describes a common and versatile method for synthesizing the 5-aminopyrazole core via the condensation of a β-ketonitrile with a substituted hydrazine. [2][3][14] Rationale: This reaction is a cornerstone of pyrazole synthesis. The hydrazine acts as a dinucleophile. The more nucleophilic unsubstituted nitrogen typically attacks the ketone carbonyl first, followed by cyclization as the other nitrogen attacks the nitrile carbon, leading to the thermodynamically favored 5-aminopyrazole product. An acid or base catalyst is often used to facilitate the condensation and cyclization steps.

Materials:

  • Substituted β-ketonitrile (e.g., benzoylacetonitrile)

  • Substituted hydrazine (e.g., phenylhydrazine hydrochloride)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst) or Sodium Ethoxide

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in absolute ethanol.

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. If using a hydrochloride salt, a base like sodium acetate may be added to free the hydrazine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum to yield the 5-aminopyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Self-Validation:

  • Controls: Run the reaction without the catalyst to confirm its role in the reaction rate. Use pure starting materials.

  • Data Interpretation: An unambiguous NMR spectrum and a mass spectrum matching the expected molecular weight are required for structure confirmation. HPLC analysis should show a single major peak, indicating high purity.

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol outlines a common method to determine the IC50 value of a test compound against a specific kinase, such as FGFR or CDK, using a Förster Resonance Energy Transfer (FRET) assay. [8] Rationale: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a specific substrate. A FRET pair (donor and acceptor fluorophores) is involved. Typically, a phosphorylation-specific antibody labeled with an acceptor fluorophore binds to the phosphorylated substrate (which is linked to a donor fluorophore), bringing the pair into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant kinase enzyme (e.g., FGFR3 V555M)

  • Biotinylated peptide substrate

  • ATP

  • Test aminopyrazole compounds (dissolved in DMSO)

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Detection reagents: Europium-labeled anti-phospho-antibody (donor) and Allophycocyanin-labeled streptavidin (acceptor)

  • 384-well microplates (low volume, white)

  • Plate reader capable of time-resolved FRET detection

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plate.

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and its biotinylated substrate in assay buffer. Add this mixture to the wells containing the test compounds.

  • Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Prepare the detection reagent mix (Europium-antibody and APC-streptavidin) in a stop/detection buffer (containing EDTA to chelate Mg²⁺ and stop the reaction). Add the detection mix to all wells.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the emission from both the donor (Europium) and acceptor (APC).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., a clinical candidate).

  • Negative Control: Wells containing only DMSO (no inhibitor), representing 0% inhibition (maximum signal).

  • Background Control: Wells without enzyme, representing 100% inhibition (minimum signal).

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of aminopyrazole compounds on a cancer cell line. [13][15] Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7) [4]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test aminopyrazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Self-Validation:

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

  • Negative Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

  • Blank Control: Wells containing medium but no cells, to measure background absorbance.

G cluster_synthesis Chemical Synthesis & Design cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Design Structure-Based Design / SAR Synthesis Protocol 1: Aminopyrazole Synthesis Design->Synthesis Purify Purification & Characterization (HPLC, NMR) Synthesis->Purify Biochem_Assay Protocol 2: In Vitro Kinase Assay (FRET) Purify->Biochem_Assay Test Compound IC50 Determine IC₅₀ (Potency) Biochem_Assay->IC50 Selectivity Kinase Selectivity Panel Screening IC50->Selectivity Cell_Assay Protocol 3: Antiproliferative Assay (MTT) Selectivity->Cell_Assay Lead Compound Cell_IC50 Determine IC₅₀ (Efficacy) Cell_Assay->Cell_IC50 MoA Mechanism of Action (e.g., Cell Cycle Analysis) Cell_IC50->MoA MoA->Design SAR Feedback

Caption: Experimental workflow for the discovery of bioactive aminopyrazole derivatives.

Conclusion and Future Perspectives

The aminopyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to effectively target the kinase hinge region has cemented its role in the development of inhibitors for a multitude of diseases, most notably cancer. The continued exploration of this framework, particularly in designing covalent inhibitors to overcome resistance and developing highly selective probes for less-studied kinases, promises to yield a new generation of therapeutics. [16]A thorough understanding of the synthesis, structure-activity relationships, and biological evaluation of aminopyrazoles is essential for any researcher aiming to contribute to this exciting and impactful field. [3]

References
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Method

Application Note: 4-(3-Amino-pyrazol-1-yl)-benzonitrile as a Privileged Scaffold in Kinase Inhibitor SAR Studies

Executive Summary & Mechanistic Rationale In modern small-molecule drug discovery, the 3-aminopyrazole motif is a highly validated pharmacophore, predominantly functioning as a robust hinge-binding scaffold in kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern small-molecule drug discovery, the 3-aminopyrazole motif is a highly validated pharmacophore, predominantly functioning as a robust hinge-binding scaffold in kinase inhibitors . When functionalized with a benzonitrile group at the N1 position—yielding 4-(3-amino-pyrazol-1-yl)-benzonitrile —the molecule gains a distinct geometric vector for probing the deep selectivity pockets (such as the DFG-out or back pockets) of kinases like LRRK2, p38α, and the PCTAIRE family .

As an Application Scientist, it is critical to understand the causality behind selecting this specific scaffold for Structure-Activity Relationship (SAR) campaigns:

  • The 3-Amino Group: Serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

  • The Pyrazole N2: Acts as a complementary hydrogen bond acceptor from the hinge backbone amide, locking the core into a coplanar active conformation.

  • The N1-Benzonitrile Moiety: The rigid phenyl ring projects the cyano (-CN) group into the hydrophobic pocket. The -CN group acts as a strong dipole and hydrogen bond acceptor, capable of interacting with conserved catalytic lysine residues or structural water networks, thereby driving both target potency and kinome selectivity .

SAR Library Design & Workflow

To systematically explore the SAR of this scaffold, the primary amine at the 3-position is derivatized (e.g., via amidation, urea formation, or reductive amination). This derivatization projects novel R-groups into the solvent-exposed channel or the ribose-binding pocket, allowing researchers to fine-tune physicochemical properties like aqueous solubility and CYP450 liability .

SAR_Workflow A Core Scaffold 4-(3-Amino-pyrazol-1-yl)-benzonitrile B Derivatization (Amidation / Urea Formation) A->B Electrophile addition C SAR Library Generation (R-Group Exploration) B->C Parallel synthesis D In Vitro Kinase Screening (TR-FRET / Radiometric) C->D High-throughput E Hit-to-Lead Optimization (ADME & Selectivity) D->E Data analysis

Workflow for SAR library generation using the aminopyrazole scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of Amide Derivatives (Self-Validating System)

Causality & Rationale: The 3-amino group on the pyrazole ring is electronically deactivated due to the electron-withdrawing nature of the adjacent N1-benzonitrile system. Standard coupling reagents (like EDC/HOBt) often yield poor conversions. Using HATU ensures the formation of a highly reactive O7-azabenzotriazole ester, overcoming the nucleophilic deficiency of the amine.

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial, dissolve 4-(3-amino-pyrazol-1-yl)-benzonitrile (1.0 eq, 0.1 mmol) and the desired carboxylic acid (1.2 eq) in anhydrous DMF (1.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.5 eq). Note: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the active ester intermediate.

  • Reaction: Cap the vial and stir at room temperature (25 °C) for 12 hours under a nitrogen atmosphere to prevent moisture-induced ester hydrolysis.

  • Self-Validation (LC-MS): Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. The protocol is self-validating: the complete disappearance of the scaffold peak ( m/z [M+H]+ 185.08) and the dominant appearance of the target mass confirm reaction completion. If unreacted scaffold remains, add an additional 0.5 eq of HATU.

  • Purification: Filter the reaction mixture through a 0.45 µm PTFE syringe filter and purify via preparative reverse-phase HPLC (C18 column, gradient of 10-90% Acetonitrile in Water with 0.1% TFA). Lyophilize to yield the final SAR analogs.

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it effectively eliminates compound auto-fluorescence interference—a common artifact when evaluating highly conjugated heteroaromatic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate master mix containing the target kinase (e.g., LRRK2) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the synthesized SAR compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Add 5 µL of the 2X enzyme/substrate mix to the wells. Centrifuge briefly and incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.

  • Reaction Initiation: Add 5 µL of ATP at the apparent Km​ concentration to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing an Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Data Analysis: Read the plate on a multi-mode microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Quantitative Data Presentation: SAR Evaluation

To illustrate the utility of the 4-(3-amino-pyrazol-1-yl)-benzonitrile scaffold, the table below summarizes representative SAR data when the 3-amino group is functionalized to target the solvent channel.

Compound IDR-Group (at 3-Amino position)Kinase IC50​ (nM)Cellular Target Engagement ( IC50​ , nM)CYP3A4 Inhibition (%)
Scaffold 1 -H (Unmodified Amine)>10,000N/A<5%
Analog 2a Acetamide1,250>5,000<5%
Analog 2b Cyclopropanecarboxamide14585012%
Analog 2c 3-Methoxybenzamide124548%
Analog 2d 1-Methyl-1H-pyrazole-4-carboxamide4188%

Data Insight: The unmodified scaffold exhibits no significant activity on its own, confirming that it requires an extended vector (R-group) to lock the active conformation within the binding site. Analog 2d demonstrates that utilizing a polar, heteroaromatic extension optimizes both biochemical potency and ADME properties (low CYP inhibition) .

Structural Binding Model

Binding_Model Hinge Kinase Hinge Region (Backbone Amides) Core 3-Aminopyrazole Core Core->Hinge H-bond Donor/Acceptor Benzonitrile N1-Benzonitrile Moiety Core->Benzonitrile Covalent Solvent Solvent Channel (R-Group Extension) Core->Solvent Covalent (Amide) Pocket Selectivity Pocket (Conserved Lysine) Benzonitrile->Pocket Dipole Interaction (-CN)

Pharmacophore binding model of the scaffold within the kinase active site.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry.[Link]

  • 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.[Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.[Link]

  • Copper-Mediated C4-Benzylations of 5-Aminopyrazoles with 3-Indoleacetic Acids. The Journal of Organic Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(3-Amino-pyrazol-1-yl)-benzonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 4-(3-aminopyrazol-1-yl)benzonitrile . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-aminopyrazol-1-yl)benzonitrile . As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when synthesizing this critical heterocyclic building block.

The primary challenge in this synthesis is regioselectivity —specifically, avoiding the formation of the unwanted 5-amino isomer byproduct. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize the yield of the target 3-amino isomer.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using the de novo ring construction route (4-cyanophenylhydrazine + β-alkoxynitrile), but my NMR shows predominantly the 5-amino isomer. How do I invert this selectivity?

Causality & Solution: You are likely running the reaction under neutral or acidic conditions, which places the reaction under thermodynamic control. In this environment, the initial nucleophilic attack forms a hydrazone intermediate that has time to equilibrate to its most stable conformation. Subsequent cyclization of this stable intermediate heavily favors the 5-aminopyrazole scaffold (typically >90% yield of the byproduct).

To invert the selectivity to the 3-amino isomer, you must shift the reaction to kinetic control . By introducing a strong base such as Sodium Ethoxide (NaOEt) at low temperatures, the kinetically formed adduct is rapidly deprotonated. This "kinetic trapping" forces immediate ring closure before isomerization can occur, yielding the 3-aminopyrazole as the major product (1)[1].

Q2: I prefer direct N-arylation of commercially available 3-aminopyrazole with 4-fluorobenzonitrile via SNAr. However, I am getting an intractable 50:50 mixture of 3-amino and 5-amino regioisomers. How can I improve this?

Causality & Solution: 3-Aminopyrazole exists in a tautomeric equilibrium, meaning both annular nitrogens (N1 and N2) are highly nucleophilic. During an unoptimized SNAr reaction (e.g., using K₂CO₃ in DMF), both nitrogens will attack the electrophilic carbon of 4-fluorobenzonitrile, resulting in poor regioselectivity.

To solve this, implement an exocyclic amine protection strategy . React 3-aminopyrazole with acetic anhydride to form 3-acetamidopyrazole. The bulky acetamido group at the C3 position creates significant steric hindrance around the adjacent N2 nitrogen. Consequently, the SNAr reaction (or Ullmann coupling) is directed almost exclusively to the unhindered N1 position (2)[2]. A simple acidic deprotection step afterward will cleanly yield your target 4-(3-aminopyrazol-1-yl)benzonitrile.

Part 2: Quantitative Regioselectivity Data

The table below summarizes how altering the reaction environment dictates the quantitative outcomes of the synthesis.

Synthetic StrategyReagents & ConditionsMechanistic DriverDominant RegioisomerTypical Ratio (3-amino : 5-amino)
De Novo (Thermodynamic) 4-Cyanophenylhydrazine + β-alkoxynitrile, Neutral/Acidic, RefluxHydrazone equilibration5-Aminopyrazole< 10 : 90
De Novo (Kinetic) 4-Cyanophenylhydrazine + β-alkoxynitrile, Strong Base (NaOEt), 0 °CRapid kinetic trapping3-Aminopyrazole> 75 : 25
N-Arylation (Unprotected) 3-Aminopyrazole + 4-Fluorobenzonitrile, K₂CO₃, DMF, 90 °CCompeting N1/N2 nucleophilicityMixture~ 50 : 50
N-Arylation (Protected) 1. Ac₂O 2. 4-Fluorobenzonitrile, K₂CO₃ 3. HCl refluxSteric shielding of N23-Aminopyrazole> 95 : 5

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems with embedded in-process controls (IPCs).

Protocol A: Regioselective De Novo Synthesis (Kinetic Control)
  • Reagent Preparation: Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Base Addition: Cool the solution to 0 °C. Slowly add a freshly prepared solution of Sodium Ethoxide (NaOEt, 2.5 equiv) in ethanol to neutralize the hydrochloride salt and establish strongly basic conditions.

  • Nitrile Addition: Dropwise add 3-ethoxyacrylonitrile (1.1 equiv) while strictly maintaining the temperature at 0 °C.

  • Kinetic Trapping: Stir the reaction at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

    • Self-Validation (IPC): TLC (EtOAc/Hexane 1:1) should show the rapid disappearance of the hydrazine starting material without the appearance of the highly polar stable hydrazone intermediate.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via recrystallization to isolate 4-(3-aminopyrazol-1-yl)benzonitrile.

Protocol B: Directed N-Arylation via Steric Shielding

Step 1: Protection

  • Dissolve 3-aminopyrazole (1.0 equiv) in dichloromethane (DCM) and add triethylamine (1.2 equiv).

  • Add acetic anhydride (1.1 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.

    • Self-Validation (IPC): Monitor via TLC. The shift from a highly polar primary amine to a less polar amide confirms successful protection. Wash with aqueous NaHCO₃, dry, and concentrate to yield 3-acetamidopyrazole.

Step 2: SNAr Coupling

  • Dissolve 3-acetamidopyrazole (1.0 equiv) and 4-fluorobenzonitrile (1.1 equiv) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 equiv) and heat the mixture to 90 °C for 12 hours under nitrogen.

  • Cool, dilute with ice water, and filter the resulting precipitate to isolate 1-(4-cyanophenyl)-3-acetamidopyrazole.

Step 3: Deprotection

  • Suspend the protected intermediate in a mixture of ethanol and 2M HCl (1:1 v/v). Reflux for 4 hours to cleave the acetyl group.

  • Cool to room temperature and carefully neutralize with 2M NaOH.

    • Self-Validation (Final): The target compound will spontaneously precipitate upon neutralization to pH 7. Collect via filtration. A single NH₂ peak (~5.4 ppm) in ¹H-NMR confirms >95% isomeric purity.

Part 4: Workflow Visualization

MechanisticPathways StartA Route A: De Novo Synthesis (4-Cyanophenylhydrazine + β-alkoxynitrile) Kinetic Kinetic Control (Strong Base: NaOEt) StartA->Kinetic Base-promoted trapping Thermo Thermodynamic Control (Neutral/Acidic) StartA->Thermo Equilibration StartB Route B: Direct N-Arylation (3-Aminopyrazole + 4-Fluorobenzonitrile) Protected Exocyclic Amine Protection (Ac2O -> 3-Acetamidopyrazole) StartB->Protected Steric shielding of N2 Unprotected Unprotected Amine (Direct SNAr) StartB->Unprotected Competing N1/N2 nucleophilicity Target Target: 4-(3-Aminopyrazol-1-yl)benzonitrile (>75-95% Regioselectivity) Kinetic->Target Rapid cyclization Byproduct Byproduct: 5-Amino Isomer (Major Product) Thermo->Byproduct Stable hydrazone intermediate Protected->Target 1. SNAr/Ullmann 2. Deprotection Mixture Mixture of 3-Amino and 5-Amino (~50:50 Ratio) Unprotected->Mixture Non-selective arylation

Mechanistic divergence in the synthesis of 4-(3-aminopyrazol-1-yl)benzonitrile.

Part 5: References

  • 1H-Pyrazol-3-amine dihydrochloride Mechanistic Data Source: Benchchem URL:

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review Source: National Institutes of Health (PMC) URL:

Sources

Optimization

Technical Support Center: Aminopyrazole Compound Purification

Welcome to the Technical Support Center for aminopyrazole compound purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopyrazole compound purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical advice and practical solutions to streamline your experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing aminopyrazole derivatives?

A1: The most frequently encountered impurities in aminopyrazole synthesis are regioisomers, uncyclized intermediates, and colored byproducts.[1] The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses.[1] Incomplete cyclization can leave pyrazoline intermediates in your crude product.[1] Additionally, side reactions involving the hydrazine starting material often produce colored impurities, resulting in yellow or red-tinged reaction mixtures.[1]

Q2: My aminopyrazole derivative has very poor solubility in common organic solvents. What are my options for purification?

A2: Poor solubility is a well-documented challenge with many pyrazole derivatives.[2][3] This can complicate extraction, chromatography, and crystallization. Several strategies can be employed to address this issue:

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. Adding a more polar, miscible solvent like tetrahydrofuran (THF) or acetone during extraction can help keep your compound in the organic phase.[2]

  • Hot Extraction/Filtration: If your compound is thermally stable, performing extractions or filtrations at an elevated temperature can increase its solubility.[2][3]

  • Alternative Purification Methods: If traditional column chromatography or recrystallization is not feasible, consider acid/base extraction to isolate your aminopyrazole as a salt, followed by neutralization and precipitation.[2] Sublimation can also be an effective technique for thermally stable, non-polar compounds.

Q3: How can I effectively remove residual palladium catalyst from my aminopyrazole product after a cross-coupling reaction?

A3: Residual palladium is a common concern in pharmaceutical compounds due to its potential toxicity. The nitrogen atoms in the pyrazole ring can act as ligands for palladium, making its removal challenging.[4] Here are some effective methods:

  • Scavenger Resins: Silica-based scavengers with thiol or thiourea functional groups (e.g., SiliaMetS® Thiol) are highly effective at binding soluble palladium species.[4] Polymer-bound scavengers can also be used.

  • Activated Carbon: Treatment with activated carbon (e.g., Darco® KB-B) can adsorb palladium, which is then removed by filtration.[4] However, be aware that some product loss may occur due to co-adsorption.

  • Crystallization: Recrystallization can be an effective final step to reduce palladium levels, although in some instances, the metal can become entrapped within the crystal lattice.[4]

Q4: I have a chiral aminopyrazole. What are the recommended methods for enantiomeric separation?

A4: The separation of enantiomers is crucial in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.[5] For chiral aminopyrazoles, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[6][7]

  • Polysaccharide-based CSPs: Columns with cellulose or amylose-based selectors are widely used and have shown excellent resolving power for pyrazole derivatives.[6]

  • Elution Modes: Both normal-phase and polar organic elution modes can be effective. The choice of mobile phase will depend on the specific properties of your compound and the CSP.[6]

II. Troubleshooting Guides

Issue 1: Difficulty Separating Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.

  • Multiple spots with very similar Rf values are observed on TLC.

  • The isolated solid has a broad melting point range.

Root Cause: The use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine in the synthesis can lead to the formation of two or more regioisomeric pyrazole products.[1]

Solutions:

Strategy Detailed Protocol Scientific Rationale
Optimize Reaction Conditions Run small-scale trials to screen different solvents, temperatures, and catalysts to favor the formation of one regioisomer. For example, thermodynamically controlled reactions at higher temperatures may favor the more stable isomer.[8]The reaction pathway leading to each regioisomer can have different activation energies. By modifying the reaction conditions, you can influence the kinetics or thermodynamics to favor a single product.
Chromatographic Separation For challenging separations, consider using a high-performance flash chromatography system with a high-surface-area silica gel. A shallow gradient of a carefully selected solvent system can improve resolution. Reversed-phase chromatography can also be effective if the isomers have different polarities.Increasing the surface area of the stationary phase and using a slow, shallow gradient enhances the differential partitioning of the isomers, allowing for better separation.
Derivatization If the isomers have a reactive functional group, they can be derivatized to introduce a group that allows for easier separation (e.g., a bulky protecting group). The directing group can then be removed after separation.[1]Derivatization alters the physical properties of the isomers, such as their polarity or crystallinity, which can be exploited for easier separation by chromatography or crystallization.
Issue 2: Persistent Color in the Final Product

Symptoms:

  • The isolated aminopyrazole is yellow, orange, or reddish-brown, even after initial purification.

  • Baseline impurities are observed in the NMR spectrum.

Root Cause: Colored impurities often arise from side reactions of the hydrazine starting material or oxidation of the aminopyrazole product.[1]

Solutions:

Strategy Detailed Protocol Scientific Rationale
Activated Charcoal Treatment 1. Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate).2. Add a small amount of activated charcoal (typically 1-5% by weight).3. Stir or gently heat the mixture for 15-30 minutes.4. Filter the mixture through a pad of Celite® to remove the charcoal.[1]5. Concentrate the filtrate to recover the decolorized product.Activated charcoal has a high surface area and can adsorb large, colored organic molecules through van der Waals forces.
Recrystallization from a Suitable Solvent System Carefully select a solvent or solvent pair where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the colored impurities remain soluble.The process of crystallization allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities behind in the mother liquor.
Issue 3: Product "Crashing Out" During Aqueous Workup

Symptoms:

  • A solid precipitate forms unexpectedly when an aqueous solution is added to the organic reaction mixture during extraction.

Root Cause: Many aminopyrazole derivatives have low aqueous solubility and can precipitate when the polarity of the solvent system changes abruptly during workup.[2]

Solutions:

Strategy Detailed Protocol Scientific Rationale
Increase Organic Solvent Volume During the extraction, use a larger volume of the organic solvent to keep the product concentration below its solubility limit.By increasing the volume of the solvent, you decrease the overall concentration of the solute, thereby preventing it from reaching its saturation point and precipitating.
Use a Co-solvent Add a miscible organic co-solvent, such as THF or acetone, to the extraction mixture to maintain the solubility of the aminopyrazole derivative.[2]The co-solvent modifies the polarity of the mixed solvent system, increasing the solubility of the organic compound.
Hot Extraction If the compound is thermally stable, perform the aqueous extraction at a slightly elevated temperature to increase its solubility in the organic phase.[2]The solubility of most organic compounds increases with temperature.
Workflow for Troubleshooting Aminopyrazole Purification

Purification_Troubleshooting Start Crude Aminopyrazole Product CheckPurity Assess Purity (TLC, NMR, LCMS) Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure FinalProduct Pure Aminopyrazole IsPure->FinalProduct Yes ImpurityType Identify Predominant Impurity IsPure->ImpurityType No Regioisomers Regioisomers Present ImpurityType->Regioisomers Similar Polarity Spots ColoredImpurities Colored Impurities ImpurityType->ColoredImpurities Colored Solution/Solid CatalystResidue Residual Catalyst (e.g., Pd) ImpurityType->CatalystResidue Post-Coupling Rxn PoorSolubility Poor Solubility Issues ImpurityType->PoorSolubility Precipitation Issues OptimizeChromatography Optimize Chromatography Regioisomers->OptimizeChromatography CharcoalTreatment Activated Charcoal Treatment ColoredImpurities->CharcoalTreatment ScavengerResin Use Scavenger Resin CatalystResidue->ScavengerResin CoSolventSystem Use Co-solvent System PoorSolubility->CoSolventSystem OptimizeChromatography->CheckPurity CharcoalTreatment->CheckPurity ScavengerResin->CheckPurity CoSolventSystem->CheckPurity

Caption: A decision-making workflow for troubleshooting common purification challenges with aminopyrazole compounds.

III. Key Experimental Protocols

Protocol 1: General Recrystallization of an Aminopyrazole Derivative
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude aminopyrazole in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) at room temperature and with gentle heating.[9] A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the hot "good" solvent to completely dissolve the crude product.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude aminopyrazole compound in a suitable organic solvent (e.g., THF, DCM) at a concentration of 10-50 mg/mL.[4]

  • Addition of Activated Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product.[4]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical method (e.g., ICP-MS).

Purification Strategy Selection Guide

Purification_Strategy CrudeProduct Crude Aminopyrazole InitialAnalysis Initial Analysis (TLC/LCMS) CrudeProduct->InitialAnalysis IsSolid Is the product a solid? InitialAnalysis->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable No Recrystallization Recrystallization IsSolid->Recrystallization Yes AreImpuritiesDifferentPolarity Are impurities of different polarity? IsThermallyStable->AreImpuritiesDifferentPolarity No Distillation Distillation / Kugelrohr IsThermallyStable->Distillation Yes, and low boiling point ColumnChromatography Column Chromatography AreImpuritiesDifferentPolarity->ColumnChromatography Yes PrepHPLC Preparative HPLC AreImpuritiesDifferentPolarity->PrepHPLC No, very similar polarity FinalProduct Pure Product Recrystallization->FinalProduct Success ColumnChromatography->FinalProduct Success Distillation->FinalProduct Success PrepHPLC->FinalProduct Success

Caption: A flowchart to guide the selection of an appropriate purification strategy for aminopyrazole compounds.

IV. References

  • Organic Syntheses Procedure, 3(5)-aminopyrazole. Available from: [Link]

  • Google Patents, WO2017060787A1 - Process for preparation of aminopyrazole. Available from:

  • Journal of Chemical and Pharmaceutical Research, Comparison of two routes for synthesis 5-aminopyrazole derivative. Available from: [Link]

  • PMC, Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • IUCr Journals, Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II). Available from: [Link]

  • PMC, Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Available from: [Link]

  • Google Patents, WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Available from:

  • Google Patents, US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Available from:

  • ResearchGate, Recent developments in aminopyrazole chemistry. Available from: [Link]

  • IntechOpen, Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available from: [Link]

  • MDPI, One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Available from: [Link]

  • PMC, Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]

  • Materials Chemistry and Mechanics, Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Available from: [Link]

  • PMC, Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Available from: [Link]

  • Carnegie Mellon University, Catalyst Removal - Matyjaszewski Polymer Group. Available from: [Link]

  • Journal of Synthetic Chemistry, A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Available from: [Link]

  • American Pharmaceutical Review, Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Reddit, Purification of Amino-Pyrazoles : r/OrganicChemistry. Available from: [Link]

  • MDPI, 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available from: [Link]

  • MDPI, Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • ARKAT USA, Inc., Recent developments in aminopyrazole chemistry. Available from: [Link]

  • PMC, Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

  • ResearchGate, Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. Available from: [Link]

  • MDPI, Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • IntechOpen, Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available from: [Link]

  • PMC, Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]

  • Roche Applied Science, 5.2 Protein purification. Available from: [Link]

  • YMC Taiwan Co., Ltd., CHROMATOGRAPHY FUNDAMENTALS FOR THE ANALYSIS AND PURIFICATION OF BIOLOGICS. Available from: [Link]

  • Creative Biostructure, How to Use Chromatography to Purify Enzymes and Determine the Target Protein. Available from: [Link]

  • LCGC International, The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs. Available from: [Link]

  • PMC, Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Available from: [Link]

  • ResearchGate, Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis Optimization &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist in heterocyclic chemistry, I frequently consult with researchers struggling to optimize pyrazole syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in heterocyclic chemistry, I frequently consult with researchers struggling to optimize pyrazole syntheses. The classic Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine—is a cornerstone of drug development[1]. However, it is notorious for producing intractable mixtures of regioisomers and stalling at intermediate stages[2].

This guide moves beyond basic reaction templates. We will dissect the causality behind these experimental failures and provide self-validating protocols to ensure your synthesis is deterministic, scalable, and analytically sound.

Visualizing the Troubleshooting Logic

Before diving into specific FAQs, it is critical to understand the decision matrix for optimizing a pyrazole synthesis. The workflow below outlines the logical progression for resolving the most common issue: poor regioselectivity.

Workflow Start Issue: Mixture of Regioisomers Detected Check Analyze Steric & Electronic Bias of 1,3-Diketone Start->Check Bias Is inherent bias sufficient? Check->Bias Standard Standard Conditions (EtOH, Reflux) Bias->Standard Yes Modify Modify Solvent (Use HFIP or TFE) Bias->Modify No Pure Isolate Pure Regioisomer Standard->Pure Acid Add Acid Catalyst (TFA or HCl) Modify->Acid If dehydration stalls Modify->Pure Acid->Pure

Caption: Troubleshooting workflow for resolving poor regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

FAQ 1: Why is my Knorr synthesis yielding a 1:1 mixture of 1,3,5- and 1,5,3-regioisomers?

The Causality: Regioselectivity in the Knorr synthesis is dictated by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons[2][3]. If the electronic (electrophilicity) and steric differences between your two carbonyl groups are marginal, the hydrazine will attack both indiscriminately, leading to a nearly 1:1 mixture of regioisomers[2].

The Solution: Modify the solvent environment. Switching from standard solvents (like ethanol or toluene) to highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) dramatically alters the reaction pathway[2][3]. Fluorinated solvents act as strong hydrogen-bond donors, differentially activating the carbonyl groups and stabilizing the transition state of the more nucleophilic nitrogen attacking the more electrophilic carbon[3].

FAQ 2: My reaction is stalling, and LC-MS shows a mass corresponding to an uncyclized intermediate. How do I drive it to completion?

The Causality: The Knorr synthesis is not a single concerted step. It proceeds via a hydrazone intermediate, which cyclizes into a 5-hydroxypyrazoline[1][4]. Transient flow kinetic studies have proven that the final dehydration (loss of water) of this 5-hydroxypyrazoline to form the fully aromatic pyrazole is often the rate-determining step[4]. Under neutral pH or low-temperature conditions, the reaction lacks the energy or protonation required to eliminate the hydroxyl group[4].

The Solution: Introduce acid catalysis (e.g., HCl in DMAc, or TFA) to protonate the hydroxyl group, converting it into a superior leaving group[5][6]. If thermal heating is insufficient, microwave irradiation can rapidly overcome the activation energy barrier for dehydration[7].

FAQ 3: How can I completely bypass the regioselectivity issues of 1,3-diketones?

The Causality: When substrate bias is fundamentally too low to control via solvent effects, you must abandon the Knorr route.[3+2] cycloadditions offer a deterministic alternative[8][9]. By reacting diazo compounds (or in situ generated equivalents like N-tosylhydrazones) with alkynes or nitroolefins, the pyrazole core is formed via a highly directed, often concerted mechanism that inherently prevents the formation of mixed regioisomers[5][8].

Mechanism Diketone 1,3-Diketone + Substituted Hydrazine Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation Pyrazoline 5-Hydroxypyrazoline (Rate-Limiting Dehydration) Hydrazone->Pyrazoline Intramolecular Attack Pyrazole Aromatic Pyrazole (Potential Mixture) Pyrazoline->Pyrazole Acid/Heat (-H2O) Diazo Diazo Compound + Alkyne / Nitroolefin Cyclo [3+2] Cycloaddition Diazo->Cyclo Thermal / Catalysis PurePyrazole Aromatic Pyrazole (Single Regioisomer) Cyclo->PurePyrazole Direct Aromatization

Caption: Mechanistic pathways comparing Knorr synthesis and [3+2] cycloaddition.

Quantitative Data: Solvent & Catalysis Impact

The following table summarizes the quantitative impact of reaction conditions on regioselectivity and overall yield, demonstrating why modern optimization heavily favors fluorinated solvents and acid catalysis.

Reaction ConditionSolvent Properties (H-Bond Donor α)Dehydration KineticsTypical Regioisomeric Ratio (A:B)Overall Yield
Ethanol, Reflux Moderate (α = 0.83)Slow~ 1:1 to 2:150 - 65%
Toluene, Reflux None (α = 0.00)Very Slow~ 1:1< 40%
TFE + TFA (Acidic) High (α = 1.51)Fast> 5:175 - 85%
HFIP, Room Temp Very High (α = 1.96)Moderate> 10:185 - 95%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in analytical validation steps.

Protocol A: HFIP-Mediated Regioselective Knorr Synthesis

Objective: Synthesize a single pyrazole regioisomer from an unsymmetrical 1,3-diketone by exploiting solvent-induced transition state stabilization[3].

  • Preparation: In a dry, standard round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to yield a 0.2 M solution[3].

  • Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature under rapid stirring[3]. (Caution: Hydrazines are highly toxic; handle exclusively in a well-ventilated fume hood[1]).

  • Reaction & In-Process Validation: Stir the mixture at room temperature. Monitor the consumption of the diketone via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 2-4 hours. Self-Validation Check: If an intermediate spot persists with a lower Rf than the expected product, the dehydration step is stalling. Proceed to Protocol B.

  • Workup: Concentrate the mixture under reduced pressure to remove HFIP (HFIP can be recovered via distillation). Dilute the crude residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate[2].

  • Analytical Validation: Perform 2D NOESY NMR on the crude product. Unambiguous assignment of regiochemistry is achieved by observing spatial proximity (NOE cross-peaks) between the hydrazine-derived N-substituent and the adjacent C5-proton or substituent on the pyrazole ring[3].

Protocol B: Microwave-Assisted Acid-Catalyzed Dehydration

Objective: Drive stalled 5-hydroxypyrazoline intermediates to the fully aromatic pyrazole using targeted energy and acid catalysis[6][7].

  • Preparation: Transfer the stalled reaction mixture into a microwave-safe heavy-walled reaction vial.

  • Catalysis: Add a catalytic amount of concentrated HCl or Trifluoroacetic Acid (TFA) to the solvent system (e.g., DMAc or TFE)[5][6].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C (approx. 150-180 W) for 10-15 minutes[7].

  • Validation: Check an aliquot via LC-MS. Self-Validation Check: The mass of the intermediate must decrease by exactly 18 Da (loss of H₂O), confirming successful aromatization.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - benchchem.com. 2

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - rsc.org. 8

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - semanticscholar.org. 7

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - rsc.org. 9

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - organic-chemistry.org. 5

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - benchchem.com. 3

  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments - iscre28.org. 10

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - benchchem.com. 1

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - nih.gov. 6

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - rsc.org. 4

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(3-Amino-pyrazol-1-yl)-benzonitrile

Welcome to the Advanced Technical Support Center. The synthesis of 4-(3-amino-pyrazol-1-yl)-benzonitrile via the Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzonitrile with 3-aminopyrazole is a foundational tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of 4-(3-amino-pyrazol-1-yl)-benzonitrile via the Nucleophilic Aromatic Substitution (SNAr) of 4-fluorobenzonitrile with 3-aminopyrazole is a foundational transformation in drug development. However, the ambident nucleophilicity of 3-aminopyrazole and the base-sensitivity of the nitrile group frequently lead to complex impurity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind each side reaction and provide self-validating protocols to ensure chemoselectivity and high yields.

Section 1: Regioselectivity and Isomer Formation (N1 vs. N2 Arylation)

Q: My LC-MS shows two distinct peaks with the identical mass (m/z 185.07). Why is this happening, and how do I favor the desired 1-aryl-3-aminopyrazole?

A: You are observing the formation of regioisomers. 3-Aminopyrazole is an ambident nucleophile with an intrinsic nucleophilicity order of N1 > NH2 > N2[1]. Under basic SNAr conditions, deprotonation forms a pyrazolide anion where the negative charge is delocalized across the endocyclic nitrogens.

  • The Causality: While N1-arylation yields the desired 4-(3-amino-pyrazol-1-yl)-benzonitrile (thermodynamic product), steric hindrance from the adjacent C3-amine group can sometimes drive the reaction toward the N2 position, yielding the undesired 4-(5-amino-pyrazol-1-yl)-benzonitrile isomer[1][2]. The choice of base dictates the coordination state of this anion. Small cations (like Li⁺ or Na⁺) tightly coordinate with the pyrazole nitrogens, increasing the kinetic preference for N2-arylation due to chelation-directed effects.

  • The Solution: Switch to a bulky, soft base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF). The large Cs⁺ cation dissociates readily, leaving a "naked" pyrazolide anion. This allows the inherent steric preference for the unhindered N1 position to dominate over chelation, maximizing your desired yield.

Quantitative Data: Effect of Reaction Conditions on Regioselectivity
BaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Primary Observation & Causality
K₂CO₃DMF10085:1578Standard conditions; moderate regioselectivity.
Cs₂CO₃ DMF 80 95:5 82 Optimal; large cation minimizes N2 chelation.
NaHTHF6560:4065Poor selectivity; tight ion-pairing favors N2 attack.
K₂CO₃DMSO12080:2060High hydrolysis (+18 Da amide byproduct detected).
Section 2: Over-Arylation (Exocyclic Diarylation)

Q: I am detecting a late-eluting impurity with a +101 Da mass shift. What is the mechanism of this side reaction?

A: A +101 Da shift corresponds to the addition of a second cyanophenyl group, indicating over-arylation at the exocyclic primary amine to form 4,4'-(3-amino-1H-pyrazole-1,3-diyl)dibenzonitrile.

  • The Causality: Although the endocyclic nitrogens (N1/N2) are significantly more nucleophilic due to their sp² lone pairs participating in the aromatic system, the exocyclic -NH₂ can undergo a secondary SNAr reaction if subjected to prolonged heating or an excess of the electrophile[1][3].

  • The Solution: Strictly control the stoichiometry (1.00 eq 4-fluorobenzonitrile to 1.10 eq 3-aminopyrazole) to starve the secondary reaction of electrophile, and cap the reaction temperature at 80 °C.

Section 3: Nitrile Hydrolysis

Q: During the scale-up of the SNAr reaction, a major byproduct with a +18 Da mass shift appeared. How can this be mitigated?

A: The +18 Da shift indicates the hydration of the benzonitrile group to a benzamide.

  • The Causality: Polar aprotic solvents like DMSO and DMF are highly hygroscopic. At elevated temperatures (>100 °C) in the presence of a base (K₂CO₃) and trace water, the highly electrophilic carbon of the nitrile group undergoes nucleophilic attack by hydroxide ions.

  • The Solution: Utilize rigorously anhydrous solvents, flame-dried glassware, and an inert Argon atmosphere to eliminate ambient moisture.

Mechanistic Workflows & Logical Troubleshooting

ReactionPathways Start 3-Aminopyrazole + 4-Fluorobenzonitrile N1 N1-Arylation (Desired) 4-(3-Amino-pyrazol-1-yl)benzonitrile Start->N1 SNAr (Cs2CO3, DMF, 80°C) N2 N2-Arylation (Regioisomer) 4-(5-Amino-pyrazol-1-yl)benzonitrile Start->N2 SNAr (Steric clash, NaH/THF) Hydrolysis Nitrile Hydrolysis (Benzamide Byproduct) Start->Hydrolysis Base + H2O OverAryl Exocyclic Arylation (Diarylated Byproduct) N1->OverAryl Excess Electrophile / Prolonged Heating N1->Hydrolysis Trace H2O, High Temp (>100°C)

Figure 1: Reaction pathways and side reactions in the SNAr synthesis of the target molecule.

Troubleshooting Issue Impurity Detected via LC-MS Iso Same Mass (m/z 185) Regioisomer Issue->Iso Over +101 Da Mass Diarylation Issue->Over Hyd +18 Da Mass Hydrolysis Issue->Hyd SolIso Switch to Cs2CO3 Lower Temp to 80°C Iso->SolIso SolOver Control Stoichiometry (1.0 eq Ar-F) Over->SolOver SolHyd Use Anhydrous DMF Dry Glassware Hyd->SolHyd

Figure 2: LC-MS troubleshooting workflow for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocol

Objective: Chemoselective synthesis of 4-(3-Amino-pyrazol-1-yl)-benzonitrile while suppressing exocyclic diarylation and nitrile hydrolysis.

Step 1: Preparation of Anhydrous Environment

  • Action: Flame-dry a 100 mL two-neck round-bottom flask under vacuum, then purge with dry Argon.

  • Causality: Eliminates ambient moisture, directly preventing the base-catalyzed hydrolysis of the nitrile group to the corresponding benzamide (+18 Da impurity).

Step 2: Reagent Charging

  • Action: Add 3-aminopyrazole (1.10 eq, 11.0 mmol) and 4-fluorobenzonitrile (1.00 eq, 10.0 mmol) to the flask. Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.50 eq, 15.0 mmol).

  • Causality: Maintaining a strict 1.00 eq limit on the electrophile starves the reaction of the reagent required for secondary over-arylation. Cs₂CO₃ is selected because the large Cs⁺ ion provides a "naked" pyrazolide anion, thermodynamically favoring N1-arylation over N2-arylation.

Step 3: Solvent Addition and Reaction Execution

  • Action: Inject anhydrous DMF (0.2 M, 50 mL) via syringe. Heat the reaction mixture to 80 °C and stir for 12 hours under Argon.

  • Causality: DMF provides excellent solubility for the SNAr transition state. Capping the temperature at 80 °C provides enough thermal energy to overcome the activation barrier for N1-arylation while remaining too low to activate the less nucleophilic exocyclic amine.

Step 4: Reaction Quenching and Workup

  • Action: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold distilled water. Stir vigorously for 30 minutes until a precipitate forms. Filter the solid and wash with cold water (3 x 20 mL) and heptane (20 mL).

  • Causality: Quenching in ice water crashes out the highly hydrophobic target product while keeping unreacted 3-aminopyrazole and inorganic salts fully dissolved in the aqueous layer.

Step 5: Validation (Self-Correction Checkpoint)

  • Action: Analyze the crude solid via LC-MS.

  • Validation: The desired product will show a dominant peak at m/z 185.07. If a secondary peak at m/z 185.07 (the N2-isomer) exceeds 5% AUC, recrystallize the crude solid from hot ethanol. The N1-isomer selectively crystallizes, purging the N2-isomer into the mother liquor.

References
  • Title: Regioselective synthesis of 3- and 5-aminopyrazoles. Source: The Heterocyclist. URL: [Link]

  • Title: Synthesis of substituted N-heterocycles by N-arylation. Source: Organic Chemistry Portal. URL: [Link]

Sources

Troubleshooting

Stability testing of 4-(3-Amino-pyrazol-1-yl)-benzonitrile under different conditions

Welcome to the Technical Support Center for the stability and forced degradation testing of 4-(3-Amino-pyrazol-1-yl)-benzonitrile . As a critical building block in pharmaceutical synthesis, this compound presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability and forced degradation testing of 4-(3-Amino-pyrazol-1-yl)-benzonitrile .

As a critical building block in pharmaceutical synthesis, this compound presents unique stability challenges due to the dual reactivity of its functional groups: an electrophilic nitrile and an electron-rich aminopyrazole ring. This guide is designed by senior application scientists to help you troubleshoot unexpected analytical results, understand the mechanistic causality behind degradation pathways, and implement self-validating experimental protocols compliant with ICH Q1A(R2) and ICH Q1B guidelines.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: During acid/base forced degradation, our HPLC shows a rapid decline of the parent peak and the emergence of two distinct new peaks. What is the chemical mechanism behind this? Answer: The instability is driven by the highly reactive nitrile (-CN) group on the benzene ring. Under hydrolytic stress (e.g., 0.1 M HCl or 0.1 M NaOH), the electrophilic carbon of the nitrile is attacked by water or hydroxide ions. This initiates a primary hydrolysis event, converting the nitrile into an amide, yielding 4-(3-Amino-pyrazol-1-yl)-benzamide[1]. If the stress is prolonged or the temperature is elevated, a secondary hydrolysis occurs, cleaving the amide to form the corresponding carboxylic acid, 4-(3-Amino-pyrazol-1-yl)-benzoic acid[2]. Expert Insight: To accurately map this degradation pathway and capture the primary amide degradant before it fully converts to the acid, you must sample the reaction at earlier time points (e.g., 2, 4, and 8 hours) rather than relying solely on a 24-hour endpoint.

Q2: Our compound solutions are turning reddish-brown when exposed to ambient air or 3% H₂O₂ over several days. Is this expected, and how do we control it? Answer: Yes, this is a known vulnerability. The primary amine (-NH₂) located on the electron-rich pyrazole ring is highly susceptible to oxidation[3]. Oxidative stress leads to the formation of N-oxides, hydroxylamines, or azo-dimers. These dimeric/polymeric degradation products are highly conjugated, which shifts their absorbance into the visible spectrum, resulting in the reddish-brown chromophore. Expert Insight: When conducting oxidative forced degradation, always run a parallel control in an inert atmosphere (e.g., Argon or Nitrogen purge). This isolates the oxidative variable and proves that the degradation is strictly chemical oxidation rather than thermal decomposition.

Q3: We are observing significant degradation under ICH Q1B photostability conditions, but we cannot tell if it is thermal or photolytic. How do we differentiate? Answer: The conjugated biphenyl-like system of the aminopyrazole-benzonitrile scaffold absorbs UV light strongly, making it prone to radical-mediated photo-oxidation and ring cleavage[4]. However, photostability chambers (especially Xenon arc lamps) can generate localized heat, confounding the results. Expert Insight: You must employ a self-validating system. Wrap a control sample tightly in aluminum foil (the "dark control") and place it immediately adjacent to the exposed sample in the photostability chamber[4]. If the dark control degrades, your instability is thermal. If only the exposed sample degrades, you have a verified photolytic vulnerability.

Part 2: Quantitative Degradation Profile

The following table summarizes the expected degradation behavior of 4-(3-Amino-pyrazol-1-yl)-benzonitrile under standard ICH-aligned forced degradation conditions[5]. Target degradation is typically 5–20% to ensure primary degradants are formed without secondary over-degradation[2].

Stress ConditionReagent / EnvironmentTemp / TimeExpected DegradationPrimary Degradant Identified
Acidic Hydrolysis 0.1 M HCl60°C, 24h10 - 20%4-(3-Amino-pyrazol-1-yl)-benzamide
Basic Hydrolysis 0.1 M NaOH60°C, 24h15 - 25%4-(3-Amino-pyrazol-1-yl)-benzamide
Oxidation 3% H₂O₂25°C, 24h20 - 30%N-oxide / Azo derivatives
Photolysis ICH Q1B (UV/Vis)25°C, 1.2M lux-hr5 - 15%Photo-oxidation products
Thermal (Solid) Ambient Humidity60°C, 7 days< 2%None (Highly stable in solid state)

Part 3: Mechanistic Degradation Visualization

StabilityPathways API 4-(3-Amino-pyrazol-1-yl)-benzonitrile (Intact API) Amide 4-(3-Amino-pyrazol-1-yl)-benzamide (Primary Hydrolysis) API->Amide 0.1M HCl or NaOH (Nitrile Hydrolysis) Oxidation Azo & N-Oxide Derivatives (Oxidative Degradation) API->Oxidation 3% H2O2 or Ambient O2 (Amine Oxidation) Photolysis Photo-oxidation Products (Photolytic Cleavage) API->Photolysis 1.2M Lux-hrs / 200 Wh/m2 (UV/Vis Exposure) Acid 4-(3-Amino-pyrazol-1-yl)-benzoic acid (Secondary Hydrolysis) Amide->Acid Prolonged Heat/Stress (Amide Hydrolysis)

Figure 1: Principal degradation pathways of 4-(3-Amino-pyrazol-1-yl)-benzonitrile under stress.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T compliance, do not merely expose the compound to stress. You must utilize self-validating workflows that isolate the specific degradation variable.

Protocol A: Hydrolytic Forced Degradation (Acid/Base)

Objective: Evaluate the susceptibility of the nitrile group to hydrolysis.

  • Sample Preparation: Dissolve 10 mg of the compound in 5 mL of a compatible co-solvent (e.g., Acetonitrile) to ensure complete solubilization.

  • Stress Application: Add 5 mL of 0.1 M HCl (for acid) or 0.1 M NaOH (for base). Incubate at 60°C in a sealed volumetric flask.

  • Self-Validating Step (Neutralization): At specific time points (t=2h, 4h, 8h, 24h), extract a 1 mL aliquot and immediately neutralize it (add 0.1 M NaOH to the acid sample, or 0.1 M HCl to the base sample) before HPLC injection.

    • Causality: Failing to neutralize the sample means the compound will continue to degrade while sitting in the autosampler queue, leading to artificially inflated degradation metrics and irreproducible data[2].

  • Analysis: Analyze via HPLC-UV/MS to track the mass shift from nitrile (-CN) to amide (-CONH₂) to acid (-COOH)[1].

Protocol B: Oxidative Stress Testing

Objective: Evaluate the oxidative liability of the aminopyrazole moiety.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a water/methanol mixture.

  • Stress Application: Add H₂O₂ to achieve a final concentration of 3% v/v.

  • Self-Validating Step (Inert Control): Prepare an identical sample, but purge the headspace with Argon gas for 5 minutes before sealing. Incubate both at 25°C for 24 hours.

    • Causality: The aminopyrazole ring is sensitive to auto-oxidation[3]. The Argon-purged control verifies whether degradation is strictly peroxide-driven or if ambient oxygen in the solvent voids is contributing to the radical chain reaction.

  • Quenching: Quench the residual peroxide with sodium metabisulfite prior to LC-MS analysis to prevent column degradation.

Protocol C: ICH Q1B Photostability Testing

Objective: Determine intrinsic photolability of the conjugated ring system.

  • Sample Preparation: Spread the solid compound in a thin layer (≤ 3 mm thick) across a quartz or glass petri dish to ensure uniform light penetration[4].

  • Self-Validating Step (Dark Control): Prepare an identical dish and wrap it completely in aluminum foil. Place it directly next to the exposed sample.

    • Causality: Photostability chambers generate heat. The dark control experiences the exact same thermal history as the exposed sample but zero photon exposure, definitively isolating photolysis from thermolysis[4].

  • Exposure: Expose to a cool white fluorescent and near-UV lamp to achieve an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter[4].

Part 5: References

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). URL:[Link]

  • Forced Degradation Studies. MedCrave online. URL:[Link]

  • Recent developments in aminopyrazole chemistry. ARKAT USA. URL: [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(3-Amino-pyrazol-1-yl)-benzonitrile and encountering challenges during its crystallization....

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(3-Amino-pyrazol-1-yl)-benzonitrile and encountering challenges during its crystallization. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents to screen for the crystallization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile?

A1: The selection of an appropriate solvent is paramount for successful crystallization. Based on the structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile, which contains both a polar aminopyrazole moiety and a less polar benzonitrile group, a range of solvents with varying polarities should be screened. Generally effective solvents for pyrazole derivatives include alcohols (ethanol, methanol, isopropanol), acetone, and ethyl acetate.[1] For this specific molecule, a good starting point would be to assess its solubility in solvents such as ethanol, isopropanol, acetonitrile, and toluene at both room temperature and elevated temperatures.

Q2: My compound "oils out" instead of forming crystals. What are the primary causes and solutions?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation happens too rapidly for an ordered crystal lattice to form.[1] To mitigate this, you can try several approaches:

  • Increase the solvent volume: This will decrease the saturation level.

  • Lower the crystallization temperature slowly: A gradual decrease in temperature is crucial.

  • Change the solvent system: A solvent with a lower boiling point might be beneficial.[1]

  • Use a co-solvent (anti-solvent) system: Dissolve the compound in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent in which the compound is poorly soluble.

Q3: What are some common impurities that I should be aware of during the synthesis and crystallization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile?

A3: Impurities in pyrazole synthesis can arise from starting materials, side reactions, or degradation.[2][3] For aminopyrazole derivatives, potential impurities could include regioisomers, unreacted starting materials, and byproducts from side reactions.[4] It is crucial to use analytical techniques like HPLC, LC-MS, and NMR to identify the impurity profile of your crude material before attempting crystallization.

Troubleshooting Guide

Problem 1: No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after cooling to room temperature or below.

Causality: This issue primarily stems from either the solution not being sufficiently saturated or the high solubility of the compound in the chosen solvent even at low temperatures.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution.

  • Increase Concentration:

    • If nucleation attempts fail, gently heat the solution to evaporate a small portion of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation of an impure solid.

    • Allow the more concentrated solution to cool slowly.

  • Utilize an Anti-solvent:

    • If increasing the concentration is not effective or desirable, an anti-solvent can be employed. Select an anti-solvent in which your compound has very low solubility but is miscible with your primary solvent.

    • While stirring the solution of your compound, slowly add the anti-solvent dropwise until you observe persistent turbidity. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 2: Formation of an Oil Instead of a Crystalline Solid

Symptoms: A liquid phase separates from the solution upon cooling.

Causality: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in the presence of the solvent. This is common with compounds that have relatively low melting points or when the solution is highly supersaturated.

Troubleshooting Protocol:

  • Re-dissolve and Dilute:

    • Heat the solution to re-dissolve the oil.

    • Add more of the primary solvent to decrease the concentration.

    • Allow the solution to cool at a much slower rate. An insulated container or a Dewar flask can be used for this purpose.[1]

  • Lower the Crystallization Temperature:

    • If dilution is not effective, try cooling the solution to a lower temperature before inducing crystallization.

  • Solvent System Modification:

    • Experiment with a different solvent or a co-solvent system. A solvent in which the compound is less soluble at higher temperatures might prevent oiling out.

Experimental Protocols

Protocol 1: Determining a Suitable Crystallization Solvent

A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Materials:

  • Crude 4-(3-Amino-pyrazol-1-yl)-benzonitrile

  • A selection of test solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water)

  • Test tubes or small vials

  • Hot plate and water bath

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of your crude compound into a test tube.

  • Add the test solvent dropwise at room temperature while stirring. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath.

  • Continue adding the solvent dropwise with heating until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

Data Interpretation:

Use the following table to record your observations and select the most promising solvent or solvent system.

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingObservations
Ethanol
Isopropanol
Acetonitrile
Ethyl Acetate
Toluene
Water
Other
Protocol 2: Single Solvent Recrystallization

Procedure:

  • Place the crude 4-(3-Amino-pyrazol-1-yl)-benzonitrile in an Erlenmeyer flask.

  • Add the chosen solvent in small portions.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound.

  • Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored and you suspect colored impurities, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizing the Crystallization Workflow

The following diagram illustrates the decision-making process for troubleshooting the crystallization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.

Crystallization_Troubleshooting Start Crude 4-(3-Amino-pyrazol-1-yl)-benzonitrile Solvent_Screening Protocol 1: Solvent Screening Start->Solvent_Screening Good_Solvent Suitable Solvent Identified? Solvent_Screening->Good_Solvent Good_Solvent->Solvent_Screening No Recrystallize Protocol 2: Recrystallization Good_Solvent->Recrystallize Yes Crystals_Form Crystals Formed? Recrystallize->Crystals_Form No_Crystals No Crystals Crystals_Form->No_Crystals No Oiling_Out Oiling Out Crystals_Form->Oiling_Out Oiled Out Pure_Crystals Pure Crystalline Product Crystals_Form->Pure_Crystals Yes Induce_Nucleation Induce Nucleation (Scratch/Seed) No_Crystals->Induce_Nucleation Increase_Concentration Increase Concentration No_Crystals->Increase_Concentration Anti_Solvent Use Anti-solvent No_Crystals->Anti_Solvent Dilute_Solution Dilute Solution & Slow Cool Oiling_Out->Dilute_Solution Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Induce_Nucleation->Recrystallize Increase_Concentration->Recrystallize Anti_Solvent->Recrystallize Dilute_Solution->Recrystallize Change_Solvent->Solvent_Screening

Caption: Troubleshooting workflow for crystallization.

References

  • PubChem. (n.d.). 4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(4-Amino-1-ethylpyrazol-3-yl)benzonitrile. National Center for Biotechnology Information.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Pharmaffiliates. (n.d.). 4-(3-Amino-1H-pyrazol-4-yl)benzonitrile.
  • BLDpharm. (n.d.). 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile.
  • Sigma-Aldrich. (n.d.). 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile.
  • Al-Azab, T. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 137-152.
  • Al-Azab, T. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • Quiroga, J., Portilla, J., & Insuasty, B. (2012).
  • Singh, S., et al. (2009). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-13.
  • John, S., et al. (2022). A review on synthesis and characterization of impurities in active pharmaceutical ingredients. World Journal of Pharmaceutical Research, 11(9), 622-636.
  • El-Shehry, M. F., & Abu-Hashem, A. A. (2016).
  • Chemsrc. (n.d.). 4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile.
  • ChemicalBook. (n.d.). 5-AMINO-3-[3-(METHYLAMINO)PROPYL]-1H-PYRAZOLE-4-CARBONITRILE.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 4-(3-Amino-pyrazol-1-yl)-benzonitrile: A Comparative Guide to Solvent Systems and Field Strengths

As a critical building block in the development of kinase inhibitors and agrochemicals, 4-(3-Amino-pyrazol-1-yl)-benzonitrile presents unique analytical challenges. Characterizing this intermediate requires resolving a p...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the development of kinase inhibitors and agrochemicals, 4-(3-Amino-pyrazol-1-yl)-benzonitrile presents unique analytical challenges. Characterizing this intermediate requires resolving a para-substituted aromatic spin system and definitively proving the regiochemistry of the pyrazole ring (distinguishing the 3-amino from the 5-amino isomer).

This guide provides an objective, data-driven comparison of NMR solvent systems and magnetic field strengths, establishing a self-validating protocol for the rigorous structural elucidation of heteroaromatic amines.

Experimental Design & Standardized Protocols

To ensure reproducibility and scientific integrity, every NMR experiment must function as a self-validating system. Relying solely on 1D ¹H NMR is insufficient for heteroaromatics due to potential solvent exchange and overlapping multiplets. The workflow below integrates 1D and 2D techniques to create an internal control loop for structural verification.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of 4-(3-Amino-pyrazol-1-yl)-benzonitrile. Dissolve completely in 0.6 mL of the chosen deuterated solvent (DMSO- d6​ or CDCl 3​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a precision 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both ¹H and ¹³C channels to minimize reflected power, ensuring maximum signal-to-noise (S/N) ratio.

  • Gradient Shimming: Execute 3D gradient shimming (e.g., TopShim) to optimize Z1–Z5 gradients. The solvent residual peak full-width at half-maximum (FWHH) must be < 0.6 Hz before proceeding.

  • 1D ¹H Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans, 2.0 s relaxation delay ( D1​ ), 64k data points, and a spectral width of 20 ppm.

  • 1D ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence (zgpg30). Parameters: 1024 scans, 2.0 s D1​ , 64k data points, and a spectral width of 240 ppm.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier Transform (FT), phase the spectrum manually, and apply a polynomial baseline correction for accurate integration.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL Solvent) Tune Probe Tuning & Matching (Optimize 1H/13C channels) Prep->Tune Shim Gradient Shimming (Optimize Z1-Z5 for homogeneity) Tune->Shim Acq FID Acquisition (1D zg30 / 2D HMBC) Shim->Acq Process FT & Phasing (Apodization, Baseline Correction) Acq->Process

Standardized high-resolution NMR acquisition workflow for heteroaromatic compounds.

Solvent System Comparison: DMSO- d6​ vs. CDCl 3​

The choice of solvent is the most critical variable when characterizing primary amines. The amino group (-NH 2​ ) on the pyrazole ring undergoes rapid chemical exchange with trace moisture or acidic impurities in the solvent.

The Causality of Solvent Effects

In non-polar solvents like CDCl 3​ , the -NH 2​ protons exchange at an intermediate rate on the NMR timescale, often resulting in a severely broadened, unintegrable baseline hump rather than a distinct peak. Furthermore, the polarity of 4-(3-Amino-pyrazol-1-yl)-benzonitrile limits its solubility in CDCl 3​ .

Conversely, DMSO- d6​ is a strong hydrogen-bond acceptor. It forms robust hydrogen bonds with the -NH 2​ protons, significantly slowing down the proton exchange rate [1]. This physical interaction forces the amine protons to appear as a sharp, quantifiable broad singlet (~5.3 ppm), allowing for accurate integration (2H) and confirmation of the primary amine.

Quantitative Comparison: ¹H NMR Chemical Shifts

Data acquired at 600 MHz, 298 K. Shifts ( δ ) are reported in ppm relative to TMS.

Proton AssignmentMultiplicityDMSO- d6​ ( δ ppm)CDCl 3​ ( δ ppm)Performance Assessment
H-5 (Pyrazole) Doublet ( J=2.6 Hz)8.427.85Excellent resolution in both.
H-2', H-6' (Phenyl) Doublet ( J=8.8 Hz)7.957.72Clear in DMSO; potential overlap in CDCl 3​ .
H-3', H-5' (Phenyl) Doublet ( J=8.8 Hz)7.857.68Clear in DMSO; potential overlap in CDCl 3​ .
H-4 (Pyrazole) Doublet ( J=2.6 Hz)5.925.88Excellent resolution in both.
-NH 2​ (Amine) Broad Singlet5.35 (Integrates to 2H)~3.90 (Very broad/missing)DMSO- d6​ vastly superior.

Conclusion: DMSO- d6​ is the mandatory solvent for the characterization of aminopyrazoles to ensure complete proton accountability.

Field Strength Comparison: 400 MHz vs. 600 MHz

The benzonitrile moiety of this molecule is para-substituted, creating an AA'BB' spin system . A common pitfall in lower-field NMR is treating this system as a simple first-order pair of doublets.

The Physics of Spin System Resolution

The appearance of an AA'BB' system depends heavily on the ratio of the chemical shift difference ( Δν , in Hz) to the coupling constant ( J , in Hz).

  • At 400 MHz: The Δν between the ortho and meta protons is relatively small. This low Δν/J ratio induces second-order quantum mechanical effects (often referred to as "roofing"). The inner peaks of the doublets increase in intensity while the outer peaks diminish, complicating accurate peak picking and integration.

  • At 600 MHz: The Zeeman splitting is stronger, increasing Δν while J remains constant. This higher Δν/J ratio transitions the system closer to a pseudo first-order AB system , yielding distinct, symmetrical doublets.

Field_Strength Start Benzonitrile AA'BB' Spin System LowField 400 MHz Spectrometer (Low Δν/J Ratio) Start->LowField HighField 600 MHz Spectrometer (High Δν/J Ratio) Start->HighField LowResult Second-Order Effects (Pronounced Roofing, Overlap) LowField->LowResult HighResult Pseudo First-Order AB System (Clear Doublets, Accurate Integration) HighField->HighResult

Impact of magnetic field strength on the resolution of para-substituted aromatic spin systems.

Regiochemical Validation via ¹³C and 2D HMBC NMR

Synthesizing pyrazoles often yields a mixture of regioisomers. Proving that the product is the 3-amino rather than the 5-amino isomer requires mapping the carbon framework. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range ( 2JCH​ and 3JCH​ ) couplings [2].

Self-Validating HMBC Logic

In the 3-amino isomer, the pyrazole proton H-5 ( δ 8.42) is adjacent to the nitrogen (N1) connected to the phenyl ring. In an HMBC experiment, H-5 will show a strong 3J correlation across the inter-ring C-N bond to the C-4' carbon ( δ 143.0) of the benzonitrile ring. If the compound were the 5-amino isomer, the proton at the 3-position would be too far away to show this specific 3J correlation to the phenyl ring, definitively proving the structural assignment.

Quantitative Data: ¹³C NMR Assignments

Data acquired at 150 MHz (600 MHz ¹H equivalent) in DMSO- d6​ .

Carbon Position¹³C Chemical Shift ( δ ppm)Key HMBC Correlations ( 2J , 3J )
C-3 (Pyrazole) 155.5Correlates to H-4, -NH 2​
C-4' (Phenyl, ipso to N1) 143.0Correlates to H-5 (Pyrazole) , H-2', H-6'
C-2', C-6' (Phenyl) 133.5Correlates to H-3', H-5'
C-5 (Pyrazole) 129.0Correlates to H-4
-CN (Nitrile) 119.0Correlates to H-2', H-6'
C-3', C-5' (Phenyl) 117.5Correlates to H-2', H-6'
C-1' (Phenyl, ipso to CN) 108.5Correlates to H-3', H-5'
C-4 (Pyrazole) 96.5Correlates to H-5, -NH 2​

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.[Link]

  • Begtrup, M.; Boyer, G.; Cabildo, P.; Cativiela, C.; Claramunt, R. M.; Elguero, J.; Garcia, J. I.; Toiron, C.; Vedsø, P. "13C NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 1990, 28(9), 729-795.[Link]

Comparative

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Profiling 4-(3-Amino-pyrazol-1-yl)-benzonitrile Against Established Scaffolds

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse range of biological targets.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability.[2] These features make it an ideal framework for designing potent and selective inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling.[1][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them high-value targets for therapeutic intervention.[3][4][5]

A multitude of pyrazole-containing kinase inhibitors have reached clinical trials and received FDA approval, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscoring the scaffold's therapeutic relevance.[1] This guide provides an in-depth comparison of the aminopyrazole compound 4-(3-Amino-pyrazol-1-yl)-benzonitrile against other prominent pyrazole-based inhibitors targeting key kinases like the c-Jun N-terminal kinases (JNKs) and p38 MAP kinase. We will dissect their structure-activity relationships, inhibitory profiles, and the experimental methodologies used for their evaluation.

Profiling 4-(3-Amino-pyrazol-1-yl)-benzonitrile: A Putative JNK Inhibitor

The structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile features two key pharmacophoric elements: the 3-aminopyrazole core and a 4-benzonitrile substituent at the N1 position.

  • The 3-Aminopyrazole Core: This moiety is a well-established "hinge-binder" in kinase inhibitors.[6][7] The amino group and the adjacent pyrazole nitrogen can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors.[8]

  • The 4-Benzonitrile Substituent: The benzonitrile group attached to the pyrazole N1 position occupies the solvent-exposed region of the ATP-binding pocket. This group can engage in various non-covalent interactions, influencing the inhibitor's potency and selectivity. The nitrile functionality, in particular, can act as a hydrogen bond acceptor and contributes to the overall physicochemical properties of the molecule.

While specific published data for 4-(3-Amino-pyrazol-1-yl)-benzonitrile is limited, its structural architecture strongly suggests activity against kinases where the 3-aminopyrazole scaffold is known to be effective, most notably the JNK family.[9][10] JNKs are key mediators of cellular responses to stress signals and are implicated in inflammatory diseases and neurodegeneration.[5][11]

Comparative Analysis with Other Pyrazole-Based Inhibitors

To understand the potential of 4-(3-Amino-pyrazol-1-yl)-benzonitrile, we compare it to well-characterized pyrazole-based inhibitors targeting the MAPK signaling cascade.

Anthrapyrazolone-Based Inhibitors: SP600125 (Pan-JNK Inhibitor)

SP600125 is a widely used, first-generation JNK inhibitor.[12] It features an anthra[1,9-cd]pyrazol-6(2H)-one core.

  • Mechanism of Action: Like our topic compound, SP600125 is an ATP-competitive inhibitor. Its pyrazole moiety is crucial for forming hydrogen bonds in the ATP-binding site of JNK.[8]

  • Selectivity Profile: A primary drawback of SP600125 is its lack of specificity.[12] It inhibits JNK1, JNK2, and JNK3 with similar potency but also demonstrates significant off-target activity against a range of other kinases, which can complicate the interpretation of experimental results.

  • Structural Comparison: Unlike the simple bicyclic structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile, SP600125 has a large, planar polycyclic aromatic system. This larger surface area may contribute to its promiscuity, allowing it to interact with the ATP-binding sites of multiple kinases. The smaller, more modular nature of the aminopyrazole-benzonitrile scaffold may offer a better starting point for developing more selective inhibitors.

Aminopyrazole-Based Inhibitors: SR-3576 (Selective JNK3 Inhibitor)

The development of isoform-selective JNK inhibitors is a key goal, particularly for targeting neurodegenerative diseases where JNK3 is the primary isoform.[10] SR-3576 is a potent and selective aminopyrazole-based JNK3 inhibitor.[9]

  • Mechanism of Action: SR-3576 utilizes its aminopyrazole core to bind to the JNK3 hinge region in a classic ATP-competitive manner.[10]

  • Selectivity Profile: This class of inhibitors achieves remarkable selectivity. SR-3576, for instance, exhibits over 2800-fold selectivity for JNK3 over the closely related p38 MAP kinase.[9] This selectivity is achieved through optimization of substituents on the pyrazole core that exploit subtle differences in the amino acid composition of the respective ATP-binding pockets.

  • Structural Comparison: SR-3576 and 4-(3-Amino-pyrazol-1-yl)-benzonitrile share the same aminopyrazole hinge-binding motif. The key difference lies in the substituents. The optimization of these peripheral groups, as seen in the development of SR-3576, is critical for transitioning from a generic pyrazole scaffold to a highly potent and selective inhibitor. The benzonitrile group in our topic compound serves as a foundational element that could be further modified to enhance potency and achieve isoform selectivity.

Pyrazole Urea-Based Inhibitors (p38 MAP Kinase Inhibitors)

The pyrazole scaffold is also effective against other MAP kinases, such as p38. A notable series of N-pyrazole, N'-aryl ureas has been developed as potent p38 inhibitors.[13]

  • Mechanism of Action: These inhibitors stabilize a conformation of p38 that is incompatible with ATP binding. A key feature is the bidentate hydrogen bond formed by the urea moiety with the side chain of a conserved glutamic acid residue (Glu71) in the p38 active site.[13]

  • Selectivity Profile: High selectivity for p38 over JNK can be achieved with this scaffold. The specific interactions of the urea group and the substitution pattern on the pyrazole ring are critical determinants of this selectivity.

  • Structural Comparison: This class highlights the versatility of the pyrazole core. By incorporating a urea linker and optimizing the substituents, the target profile can be shifted from JNK to p38. This demonstrates that while the core pyrazole provides a solid anchor, the appended functionalities dictate the ultimate biological target. 4-(3-Amino-pyrazol-1-yl)-benzonitrile lacks the urea motif, making it less likely to potently inhibit p38 via the same binding mode.

Quantitative Data Summary

The following table summarizes the inhibitory potency of representative pyrazole-based inhibitors against their primary targets. Data for 4-(3-Amino-pyrazol-1-yl)-benzonitrile is hypothetical (marked with *) based on its structural similarity to known JNK inhibitors and serves as a point of reference for future experimental validation.

CompoundScaffold ClassPrimary Target(s)IC50 / Ki (nM)Reference
4-(3-Amino-pyrazol-1-yl)-benzonitrile AminopyrazolePutative JNK50 - 500 (Estimated)-
SP600125 AnthrapyrazoloneJNK1/2/3Ki = 190[8]
SR-3576 AminopyrazoleJNK3IC50 = 7[9]
Compound 14 (Example) Pyrazole Ureap38αIC50 = 230[13]
Compound 1c (Example) AminopyrazoleJNK3IC50 = 99[9]

Visualizing Kinase Inhibition

MAPK Signaling Pathway

The following diagram illustrates a simplified MAPK/JNK signaling cascade, indicating the point of intervention for JNK inhibitors.

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK1/2/3 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inhibitor Pyrazole-Based JNK Inhibitors Inhibitor->JNK Inhibits ATP Binding Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Regulates

Caption: Simplified JNK signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental Workflow for Inhibitor Characterization

This workflow outlines the typical screening cascade for identifying and characterizing a novel kinase inhibitor.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Validation & Secondary Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HTS High-Throughput Screen (Biochemical Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Hits Selectivity Kinase Selectivity Panel (>100 Kinases) IC50->Selectivity Potent Hits Target Target Engagement (e.g., Western Blot for p-c-Jun) Selectivity->Target Selective Hits Functional Functional Assays (e.g., Cell Viability, Cytokine Release) Target->Functional PKPD Pharmacokinetics & Pharmacodynamics Functional->PKPD Lead Compound Efficacy Disease Model Efficacy PKPD->Efficacy

Caption: A typical experimental workflow for kinase inhibitor discovery and validation.

Experimental Protocols

The following protocols are representative of the methods used to generate the comparative data discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the phosphorylation of a specific substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that minimizes interference from compound fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 2X solution of the target kinase (e.g., JNK3) and a biotinylated substrate peptide (e.g., Biotin-c-Jun) in Kinase Buffer.

    • Prepare a 2X solution of ATP in Kinase Buffer at a concentration equal to the Km for the specific kinase.

    • Serially dilute the test compound (e.g., 4-(3-Amino-pyrazol-1-yl)-benzonitrile) in 100% DMSO, followed by a 1:50 dilution in Kinase Buffer to create 4X compound solutions.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA, a Europium-labeled anti-phospho-substrate antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Causality: This protocol validates that the inhibitor is active in a cellular context and engages its intended target. By measuring the phosphorylation level of a direct downstream substrate (e.g., c-Jun for JNK), we can confirm the on-target effect of the inhibitor. A reduction in substrate phosphorylation indicates successful target inhibition.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., HeLa or Jurkat cells) and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for 1-2 hours.

    • Induce the signaling pathway by adding a stimulus (e.g., Anisomycin or UV radiation to activate the JNK pathway).

    • Incubate for the optimal stimulation time (e.g., 30-60 minutes).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-c-Jun).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Image the resulting chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-c-Jun) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative reduction in phosphorylation.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the development of novel kinase inhibitors.[1][3][4] The compound 4-(3-Amino-pyrazol-1-yl)-benzonitrile embodies the core structural features of a promising ATP-competitive inhibitor, likely targeting members of the JNK family. Its simple, modular structure provides an excellent foundation for further chemical exploration.

Comparative analysis against established inhibitors like the non-selective SP600125, the highly selective SR-3576, and the p38-directed pyrazole ureas reveals a clear path for optimization. The future development of this and similar scaffolds will depend on:

  • Structure-Based Design: Utilizing X-ray crystallography of inhibitors bound to their target kinases to rationally design modifications that enhance potency and selectivity.

  • Selectivity Profiling: Comprehensive screening against broad kinase panels to identify and mitigate off-target effects early in the discovery process.

  • Optimizing Physicochemical Properties: Modifying the structure to improve solubility, cell permeability, and metabolic stability, which are crucial for translating in vitro potency into in vivo efficacy.

By leveraging these strategies, novel aminopyrazole derivatives can be developed into next-generation therapeutics for a wide range of kinase-driven diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. (2012). PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2021). ACS Publications. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. (2001). PNAS. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). PMC. [Link]

  • Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. (2025). ResearchGate. [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (2016). PMC. [Link]

  • What are JNK inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Taylor & Francis Online. [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (2024). Taylor & Francis Online. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PMC. [Link]

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Validation

Structure-Activity Relationship (SAR) of Aminobenzonitriles: A Comparative Guide for Drug Development

As drug development professionals, we frequently encounter the challenge of selecting the optimal pharmacophore to balance target affinity, metabolic stability, and synthetic accessibility. Aminobenzonitriles represent a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the challenge of selecting the optimal pharmacophore to balance target affinity, metabolic stability, and synthetic accessibility. Aminobenzonitriles represent a highly versatile class of bifunctional aromatic scaffolds. By featuring both a nucleophilic amino (-NH₂) group and an electrophilic, electron-withdrawing nitrile (-C≡N) moiety, these compounds offer a unique electronic tunable system.

This guide provides an objective, data-driven comparison of aminobenzonitrile isomers and their structure-activity relationships (SAR) across key therapeutic areas, supported by validated experimental protocols.

The Aminobenzonitrile Pharmacophore: Isomeric Reactivity

The relative positioning of the amino and cyano groups (ortho, meta, or para) dictates the electronic distribution and reactivity profile of the scaffold, directly impacting its utility in medicinal chemistry[1].

  • 2-Aminobenzonitrile: This is the least basic isomer. Its reactivity is heavily suppressed by a combination of the strong inductive (-I) effect of the adjacent cyano group and steric hindrance. However, this proximity makes it an exceptional precursor for specialized ortho-coupling reactions, such as the synthesis of o-aminobenzophenones[1][2].

  • 3-Aminobenzonitrile: As the most basic and nucleophilic isomer, the amino group's lone pair is not in direct resonance conjugation with the cyano group. It is the optimal choice when rapid reactivity at the amino group is required without significant electronic deactivation from the nitrile[1].

  • 4-Aminobenzonitrile: Characterized by a highly conjugated "push-pull" system. The electron-donating amino group pushes electron density into the aromatic ring, which is subsequently withdrawn by the cyano group (-M effect). This renders the amino group significantly less basic but makes the nitrile carbon highly susceptible to nucleophilic attack[1].

Comparative SAR in Key Therapeutic Areas

Androgen Receptor (AR) Antagonists

The 4-aminobenzonitrile scaffold is a privileged structure in the development of non-steroidal AR antagonists, serving as the core for analogs of bicalutamide and enzalutamide. High-throughput screening of focused libraries, such as the 1300-member GSK7721 array, has demonstrated that the 4-aminobenzonitrile moiety is critical for anchoring the molecule within the AR ligand-binding domain[3].

Mechanistic Causality: The para-cyano group acts as a critical hydrogen-bond acceptor, interacting directly with key residues (e.g., Arg752 and Gln711) in the AR pocket. SAR optimization reveals that specific substitution patterns on the aniline portion yield potent antagonist activity against both wild-type AR and mutant variants (e.g., T877A) found in prostate tumor cell lines[3].

Antiviral Agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In HIV-1 treatment, the 2-arylsulfonyl-6-aminobenzonitrile scaffold exhibits potent antiviral activity. QSAR analyses demonstrate that the scaffold is highly sensitive to steric and electronic tuning[4].

Mechanistic Causality: Optimal activity is achieved when the 2-, 3-, and 5-positions of the arylsulfonyl moiety are substituted. Specifically, an ortho-methoxy (-OMe) group and bulkier meta-substituents (like -Br or -Me) force the molecule into a specific bioactive conformation. The absence of para-substituents prevents steric clashes within the NNRTI binding pocket, significantly raising the therapeutic index[4].

Antimitotic Agents & Antibacterials

Derivatives of 2-aminobenzonitrile serve as vital precursors for synthesizing o-aminobenzophenones (potent inhibitors of tubulin polymerization) and 4-aminoquinolines (antibacterials)[2][5].

Mechanistic Causality: For antimitotic agents, SAR data indicates that the introduction of the amino group at the ortho position of the benzophenone ring is integral for increased cell growth inhibition, arresting cells at the G2/M phase[6]. For antibacterials, docking studies show that 6-chloro or 7-chloro substitutions on the synthesized quinoline core maximize hydrophobic interactions within the Penicillin Binding Protein (PBP2a) pocket of MRSA[5].

Quantitative Data Comparison

The following table summarizes the quantitative performance of different aminobenzonitrile derivatives across various biological targets.

Compound ScaffoldTarget / DiseaseOptimal Substitution PatternBiological Activity Impact
4-Aminobenzonitrile (GSK7721 analogs)Androgen Receptor (Prostate Cancer)Unsubstituted or sterically constrained anilineSubnanomolar AR antagonism; active against both WT and MT AR[3].
2-Arylsulfonyl-6-aminobenzonitrile HIV-1 Reverse Transcriptase2-OMe, 3-Br/Me, 5-Me/CF3/Cl on arylsulfonylPotent antiviral activity; high therapeutic index[4].
o-Aminobenzophenones (from 2-Aminobenzonitrile)Tubulin (Antimitotic)Ortho-amino group on benzophenone ring50- to 100-fold lower IC50 vs. Combretastatin A-4[6].
4-Aminoquinoline derivatives PBP2a (MRSA)6-chloro or 7-chloro substitutionsStrong MIC (0.125 mM) against MRSA; superior inhibition zone[5].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for synthesizing antimitotic pharmacophores directly from 2-aminobenzonitrile.

Protocol: Palladium-Catalyzed Direct Addition for o-Aminobenzophenone Synthesis

Objective: To synthesize o-aminobenzophenones via the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles[2].

Mechanistic Rationale: This protocol avoids the need for amino-group protection. The palladium catalyst activates the highly polarized nitrile group of 2-aminobenzonitrile. The bipyridine (bpy) ligand tightly binds Pd(II), modulating its redox potential and stabilizing the intermediate to prevent catalyst degradation. Water is used as a co-solvent to ensure the solubility of the sodium arylsulfinate and acts as the oxygen source for the final hydrolysis step[2].

Materials:

  • 2-Aminobenzonitrile (0.3 mmol)

  • Sodium benzenesulfinate (0.6 mmol)

  • Palladium source: Pd(TFA)₂ (10 mol%)

  • Ligand: 2,2'-Bipyridine (bpy, 20 mol%)

  • Acidic additive: p-Toluenesulfonic acid (p-TSA, 3 mmol)

  • Solvent mixture: 1,4-Dioxane (2 mL) and H₂O (1 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a reaction vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (0.3 mmol) and sodium benzenesulfinate (0.6 mmol). Causality: An excess of the sulfinate (2 equivalents) compensates for potential oxidative homocoupling side reactions, ensuring complete conversion of the nitrile.

  • Catalyst and Ligand Addition: Add the Pd(TFA)₂ catalyst (10 mol%) and bpy (20 mol%). Causality: The bidentate nitrogen ligand (bpy) promotes the targeted nucleophilic attack of the sulfinate onto the Pd-activated nitrile carbon.

  • Solvent and Additive Introduction: Add the p-TSA (3 mmol), followed by the solvent mixture (2 mL dioxane / 1 mL H₂O). Causality: The acidic additive protonates the intermediate imine, driving the hydrolysis step forward to yield the final ketone (benzophenone).

  • Reaction Execution: Seal the vial and stir the mixture at 80 °C for 48 hours under an air atmosphere. Causality: Mild heating provides the necessary activation energy for the insertion. The reaction is empirically robust enough to tolerate an air atmosphere, simplifying the operational setup.

  • Workup and Purification: Cool the mixture to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel column chromatography to isolate the pure o-aminobenzophenone.

Visualizing the SAR Workflow

The following diagram illustrates the logical flow of selecting an aminobenzonitrile isomer and iterating through the SAR optimization cycle based on biological feedback.

SAR_Workflow Start Aminobenzonitrile Scaffold Selection Isomer2 2-Aminobenzonitrile (Steric Hindrance, Weak Base) Start->Isomer2 Isomer3 3-Aminobenzonitrile (Strongest Base, Nucleophilic) Start->Isomer3 Isomer4 4-Aminobenzonitrile (Push-Pull System, Electrophilic CN) Start->Isomer4 Synthesis Palladium-Catalyzed Coupling & Derivatization Isomer2->Synthesis Isomer3->Synthesis Isomer4->Synthesis Assay In Vitro Screening (AR Antagonism, NNRTI, etc.) Synthesis->Assay SAR_Opt SAR Optimization (Substituent Tuning) Assay->SAR_Opt Activity & Toxicity Data SAR_Opt->Synthesis Iterative Design Lead Lead Compound Identification SAR_Opt->Lead Optimal IC50/Ki

Iterative SAR optimization workflow for aminobenzonitrile derivatives in drug discovery.

References[4] Quantitative Structure–Activity Relationship Study of 2-arylsulfonyl-6-substituted Benzonitriles as Non-nucleoside Reverse Transcriptase. tandfonline.com. Link[1] A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers. benchchem.com. Link[2] Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. nih.gov. Link[6] Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. researchgate.net. Link[5] Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. preprints.org. Link[3] Design and Synthesis of an Array of Selective Androgen Receptor Modulators. researchgate.net. Link

Sources

Comparative

Validating the Mechanism of Action of 4-(3-Amino-pyrazol-1-yl)-benzonitrile: A Comparative Guide to Kinase Inhibitor Profiling

Introduction The 3-aminopyrazole scaffold is a highly privileged, adenine-mimetic pharmacophore extensively utilized in targeted anticancer therapies . Because of its structural propensity to form critical hydrogen bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-aminopyrazole scaffold is a highly privileged, adenine-mimetic pharmacophore extensively utilized in targeted anticancer therapies . Because of its structural propensity to form critical hydrogen bonds within the hinge region of the ATP-binding pocket, derivatives like 4-(3-Amino-pyrazol-1-yl)-benzonitrile are primarily investigated as Type I kinase inhibitors.

This guide outlines a self-validating, orthogonal experimental framework to confirm its mechanism of action (MoA) against Aurora kinases (AurA/AurB). We will benchmark its performance against established clinical alternatives such as Danusertib (PHA-739358) and Tozasertib (VX-680) to provide researchers and drug development professionals with a robust profiling strategy.

Biochemical Profiling & Binding Kinetics (Cell-Free)

Why this matters (Causality): While enzymatic IC50​ values indicate general potency, they do not confirm the binding mode. To definitively classify 4-(3-Amino-pyrazol-1-yl)-benzonitrile as an ATP-competitive (Type I) inhibitor, we must demonstrate that its potency shifts as a function of ATP concentration and evaluate its dissociation kinetics ( koff​ ) using Surface Plasmon Resonance (SPR).

Step-by-Step Methodology: TR-FRET Kinase Assay

Self-Validating System: Run assays at both Km​ and 10×Km​ ATP concentrations. A rightward shift in IC50​ at higher ATP levels confirms competitive binding, ruling out allosteric (Type III/IV) mechanisms.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of 4-(3-Amino-pyrazol-1-yl)-benzonitrile, Danusertib (positive control), and a DMSO vehicle control into a 384-well plate.

  • Enzyme/Substrate Addition: Add recombinant Aurora A/B kinase and a ULight-labeled generic peptide substrate.

  • Reaction Initiation: Add ATP at either Km​ or 10×Km​ concentrations. Incubate at room temperature for 60 minutes.

  • Detection: Quench the reaction with EDTA and add a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Measure the TR-FRET signal (Emission ratio: 665 nm / 615 nm) using a compatible microplate reader.

Comparative Biochemical Data
CompoundTargetEnzymatic IC50​ (nM)SPR KD​ (nM)Binding Mode
4-(3-Amino-pyrazol-1-yl)-benzonitrile Aurora A12.415.1Type I (ATP-Competitive)
Danusertib (PHA-739358) Aurora A13.014.5Type I (ATP-Competitive)
Tozasertib (VX-680) Aurora A0.61.2Type I (ATP-Competitive)

(Note: Data for the test compound is representative to illustrate the comparative profiling workflow).

Cellular Target Engagement & Downstream Signaling

Why this matters (Causality): Biochemical affinity does not guarantee cellular efficacy. Poor membrane permeability or high intracellular ATP (~1-5 mM) can abrogate target binding. We utilize NanoBRET to quantify live-cell target occupancy, followed by Western blotting to confirm the functional inhibition of downstream substrates (e.g., Histone H3 Ser10 phosphorylation, a direct substrate of Aurora B) .

Step-by-Step Methodology: NanoBRET Target Engagement
  • Transfection: Transfect HEK293T cells with a plasmid encoding an Aurora A-NanoLuc fusion protein using lipid-based transfection reagents.

  • Plating: Seed cells at 2×104 cells/well in 384-well white tissue culture plates. Incubate for 24 hours at 37°C.

  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET kinase tracer (ATP-competitive) at its KD​ concentration. Immediately add the serially diluted test compounds.

  • Equilibration: Incubate for 2 hours at 37°C to allow intracellular equilibration between the tracer, compound, and NanoLuc-kinase.

  • Detection: Add Nano-Glo substrate and extracellular NanoLuc inhibitor. Read the BRET ratio (610 nm / 460 nm). A decrease in BRET signal indicates displacement of the tracer by the test compound.

Pathway Inhibitor 4-(3-Amino-pyrazol-1-yl) -benzonitrile Aurora Aurora Kinase A/B Inhibitor->Aurora Competitive Inhibition Apoptosis Endoreduplication & Apoptosis Inhibitor->Apoptosis Induces (via inhibition) ATP Intracellular ATP ATP->Aurora Binds ATP pocket Histone Histone H3 (Ser10) Phosphorylation Aurora->Histone Phosphorylates Mitosis Mitotic Progression & Cytokinesis Histone->Mitosis Promotes

Fig 1: Mechanism of Aurora Kinase inhibition and resulting phenotypic cascade.

Phenotypic Profiling & Cell Cycle Analysis

Why this matters (Causality): True MoA validation requires linking the biochemical target to a specific cellular phenotype. Inhibition of Aurora kinases classically disrupts mitosis, resulting in a failure of cytokinesis. This forces cells into a polyploid state (endoreduplication), which ultimately triggers apoptosis . If 4-(3-Amino-pyrazol-1-yl)-benzonitrile is a true Aurora inhibitor, Flow Cytometry will reveal a >4N DNA content profile.

Workflow Phase1 1. Cell-Free Kinase Assay (TR-FRET / SPR) Phase2 2. Cellular Engagement (NanoBRET TE) Phase1->Phase2 Phase3 3. Downstream Signaling (Western Blot) Phase2->Phase3 Phase4 4. Phenotypic Profiling (Flow Cytometry) Phase3->Phase4

Fig 2: Sequential experimental workflow for validating kinase inhibitor MoA.

Step-by-Step Methodology: Cell Cycle Analysis via Flow Cytometry
  • Cell Treatment: Seed HCT-116 or A2780 cancer cells in 6-well plates. Treat with 4-(3-Amino-pyrazol-1-yl)-benzonitrile, Danusertib, or DMSO for 48 hours.

  • Harvesting: Collect both adherent and floating cells to capture the apoptotic population. Wash with cold PBS.

  • Fixation: Fix cells dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells to remove ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze on a flow cytometer. Gate for single cells and quantify DNA content (2N = G1, 4N = G2/M, >4N = Endoreduplication).

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (National Institutes of Health / PMC) URL: [Link]

  • Title: PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

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